[(2,6-Dichlorophenyl)methyl](3-methylbutyl)amine
Description
BenchChem offers high-quality [(2,6-Dichlorophenyl)methyl](3-methylbutyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2,6-Dichlorophenyl)methyl](3-methylbutyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H17Cl2N |
|---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H17Cl2N/c1-9(2)6-7-15-8-10-11(13)4-3-5-12(10)14/h3-5,9,15H,6-8H2,1-2H3 |
InChI Key |
HAPMQZCQUYIELV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
(2,6-Dichlorophenyl)methylamine physical and chemical properties
Executive Summary
(2,6-Dichlorophenyl)methylamine (CAS: 6575-27-5), commonly referred to as 2,6-Dichlorobenzylamine, is a highly versatile primary amine utilized extensively as a building block in medicinal chemistry and organic synthesis[1]. Characterized by its unique di-ortho halogen substitution pattern, this compound imparts distinct steric shielding and electronic properties to downstream pharmacophores. As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing you with the mechanistic causality behind its reactivity, field-proven handling protocols, and its critical role in modern drug development.
Molecular Identity & Structural Characteristics
The physical and chemical behavior of (2,6-Dichlorophenyl)methylamine is governed by the strong inductive (-I) and steric effects of the two chlorine atoms positioned ortho to the benzylic amine.
Quantitative Data Summary
| Property | Value | Reference |
| IUPAC Name | 1-(2,6-dichlorophenyl)methanamine | [1] |
| CAS Number | 6575-27-5 | [1] |
| Molecular Formula | C7H7Cl2N | [1] |
| Molecular Weight | 176.04 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | |
| Boiling Point | ~244 °C | [1] |
| Density | 1.320 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 7.98 ± 0.10 (Predicted) | [3] |
| Hazard Classification | Corrosive (Category 1C), UN2735 | ,[4] |
Mechanistic Insight into Properties: The predicted pKa of 7.98 is notably lower than that of an unsubstituted benzylamine (pKa ~9.3)[3]. This is a direct consequence of the electron-withdrawing inductive effect of the two highly electronegative chlorine atoms, which pulls electron density away from the benzylic carbon, stabilizing the free amine and reducing its basicity. Furthermore, the steric bulk of the 2,6-dichloro motif restricts the rotation of the C-N bond, locking the molecule into an orthogonal conformation that is highly prized for fitting into deep, narrow hydrophobic receptor pockets.
Applications in Drug Development
The 2,6-dichlorobenzyl moiety is a privileged structure in pharmacology, acting as a critical pharmacophore for target selectivity and metabolic stability.
-
Alpha-2A Adrenergic Receptor Agonists (Guanfacine): (2,6-Dichlorophenyl)methylamine is a direct precursor in the synthesis of guanfacine, a central antihypertensive and ADHD medication. The amine is reacted with amidine under acid catalysis to yield the active pharmaceutical ingredient[5]. The 2,6-dichloro motif is critical here; it forces the molecule into a specific 3D geometry that acts as a full agonist at the trace amine-associated receptor and the alpha-2A subtype[5].
-
GRK2 Inhibitors: In cardiovascular drug discovery, the amine is utilized to synthesize hybrid analogs targeting G Protein-Coupled Receptor Kinase 2 (GRK2). These inhibitors have shown therapeutic potential in improving left ventricular activity and decreasing cardiac remodeling following myocardial infarction[6].
-
Dopamine-β-Hydroxylase (DBH) Inhibitors: The compound is reacted with 2-chloronitrobenzene and subsequently cyclized to form 1-(2,6-dichlorobenzyl)-2-mercaptobenzimidazole. This derivative acts as a potent DBH inhibitor, reducing norepinephrine synthesis to elicit vasodilatory and antihypertensive effects[7].
Caption: Intracellular signaling cascade of alpha-2A adrenergic receptor activation by guanfacine.
Experimental Protocols: Self-Validating Amidation
Because of the severe steric hindrance imparted by the ortho-chlorines, standard acyl chloride couplings with (2,6-Dichlorophenyl)methylamine often result in poor yields or require harsh conditions. The following protocol utilizes an EDCI/HOBt coupling system, adapted from the synthesis of 7-hydroxycoumarin amides, to ensure high-efficiency amidation[8].
Protocol: EDCI/HOBt-Mediated Amidation
Methodological Rationale: EDCI generates a highly reactive O-acylisourea. However, to prevent this intermediate from rearranging into an unreactive N-acylurea, HOBt is added to form a stable, yet highly active, 1-hydroxybenzotriazole ester. This active ester easily overcomes the steric clash of the 2,6-dichlorobenzylamine while completely suppressing the racemization of chiral substrates[8].
Materials:
-
Carboxylic acid substrate (1.0 equiv)
-
(2,6-Dichlorophenyl)methylamine (1.1 equiv)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
HOBt (Hydroxybenzotriazole) (1.2 equiv)
-
Dry Acetonitrile (MeCN)
-
Saturated NaHCO₃, 1M HCl, Brine
Step-by-Step Workflow:
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in dry MeCN under an inert nitrogen atmosphere. Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir at room temperature for 30 minutes.
-
Causality: The 30-minute pre-activation ensures complete conversion to the OBt-ester before the sterically hindered amine is introduced.
-
-
Nucleophilic Addition: Slowly add (2,6-Dichlorophenyl)methylamine (1.1 equiv) dropwise to the reaction mixture.
-
Causality: Dropwise addition controls the local concentration, minimizing off-target dimerization or thermal spiking.
-
-
Coupling: Stir the mixture at room temperature for 6 hours.
-
Causality: The extended 6-hour timeframe is mandatory. The ortho-chlorine atoms sterically shield the nucleophilic nitrogen, drastically reducing its collision frequency with the active ester[8].
-
-
Quench & Extraction: Evaporate the solvent under reduced pressure. Redissolve the residue in ethyl acetate. Wash sequentially with 1M HCl (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid and HOBt), and brine.
-
Validation & QC (Self-Validating Step): Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Validate product formation via LC-MS.
-
Integrity Check: The mass spectrum must display the classic isotopic chlorine pattern (M, M+2, M+4 in a 9:6:1 ratio). The presence of this distinct isotopic signature serves as a definitive internal validation that the 2,6-dichloro motif survived the coupling intact.
-
Caption: Logical workflow of EDCI/HOBt-mediated amidation using 2,6-dichlorobenzylamine.
Safety, Handling, & Storage
(2,6-Dichlorophenyl)methylamine requires strict laboratory controls due to its chemical nature:
-
Hazard Profile: It is classified as a Category 1C Corrosive liquid. It causes severe skin burns and serious eye damage (H314)[4]. All handling must be performed in a closed system or under local exhaust ventilation using appropriate PPE (nitrile gloves, face shield).
-
Storage Causality: The compound must be stored at 2–8 °C under an inert gas (Nitrogen or Argon)[2]. Because primary amines are nucleophilic, prolonged exposure to atmospheric carbon dioxide and moisture will lead to the formation of insoluble carbamate salts and oxidative degradation, ruining the reagent's molarity and purity.
References
-
Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors. PMC (NIH). Available at:[Link]
- 1-substituted-2-mercapto benzimidazole compounds and intermediates. Google Patents.
-
Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides. MDPI. Available at:[Link]
-
2,6-Dichlorobenzylamine, 97+%. Thermo Scientific Chemicals (Fisher Scientific). Available at:[Link]
-
CAS:6575-27-5 | 2,6-Dichlorobenzylamine Manufacturers. Alfa Industry. Available at:[Link]
Sources
- 1. 2,6-Dichlorobenzylamine 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
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- 3. 2,6-Dichlorobenzylamine manufacturers and suppliers in india [chemicalbook.com]
- 4. 2,6-Dichlorobenzylamine, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. Buy Guanfacine | 29110-47-2 [smolecule.com]
- 6. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4728741A - 1-substituted-2-mercapto benzimidazole compounds and intermediates - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Introduction: The Convergence of Computational Power and Drug Discovery
An In-Depth Technical Guide to In Silico Molecular Docking Studies of (2,6-Dichlorophenyl)methylamine
This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular docking studies, using (2,6-Dichlorophenyl)methylamine as the subject ligand. It is intended for researchers, scientists, and drug development professionals who possess a foundational understanding of molecular biology and computational chemistry. The narrative emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and reproducible research framework.
Molecular docking is a cornerstone of modern structure-based drug design, enabling the prediction of how a small molecule (ligand) will bind to the active site of a macromolecule (receptor), typically a protein.[1][2] This computational technique is instrumental in virtual screening of large compound libraries and in optimizing lead candidates by elucidating potential binding modes and affinities.[3][4][5] By simulating these molecular interactions, we can prioritize compounds for experimental testing, thereby accelerating the drug discovery pipeline and reducing costs.[6][7]
This guide focuses on (2,6-Dichlorophenyl)methylamine, a compound with a structure suggestive of potential bioactivity. The dichlorophenyl moiety is present in numerous pharmacologically active agents, including the non-steroidal anti-inflammatory drug (NSAID) Diclofenac.[8] This structural similarity provides a logical starting point for investigating its potential interactions with relevant biological targets. For the purpose of this guide, we will hypothesize a study to investigate the binding of (2,6-Dichlorophenyl)methylamine to Cyclooxygenase-2 (COX-2), a well-established target for NSAIDs.
Part 1: Foundational Principles and Strategic Planning
Before embarking on the technical workflow, it is crucial to grasp the core principles and to meticulously plan the study.
The Ligand: (2,6-Dichlorophenyl)methylamine
A thorough understanding of the ligand is paramount. Key characteristics of (2,6-Dichlorophenyl)methylamine include:
-
Molecular Formula: C₇H₇Cl₂N
-
Structure: A methylamine group attached to a 2,6-dichlorophenyl ring.
-
Physicochemical Properties: The presence of the chlorine atoms increases its lipophilicity, which can influence its binding characteristics and pharmacokinetic properties. The amine group can act as a hydrogen bond donor.
Understanding these features allows us to anticipate the types of interactions it might form within a protein's binding pocket, such as hydrophobic interactions and hydrogen bonds.
The Receptor: Cyclooxygenase-2 (COX-2)
The choice of receptor is dictated by the research question. Given the structural relationship to components of known drugs, COX-2 is a rational target. Key considerations for receptor selection include:
-
Biological Relevance: COX-2 is an enzyme involved in inflammation and pain pathways, making it a highly relevant drug target.
-
Structural Availability: A high-resolution 3D crystal structure is essential. For this study, we will use the PDB entry 1CX2 , which is the structure of human COX-2 in complex with a selective inhibitor. This provides a well-defined binding site.[9]
The Docking Algorithm and Scoring Function
Various software packages are available for molecular docking, each employing different search algorithms and scoring functions.[3][10] Popular choices include AutoDock Vina, GOLD, and Glide.[10][11] For this guide, we will reference the workflow of AutoDock Vina , a widely used and validated open-source program known for its speed and accuracy.[11]
The search algorithm is responsible for exploring the conformational space of the ligand within the binding site to find the most favorable binding poses. The scoring function then estimates the binding affinity for these poses, typically in units of energy (e.g., kcal/mol).[12] A more negative score generally indicates a stronger predicted binding affinity.[12][13]
Part 2: The Experimental Protocol: A Step-by-Step Workflow
This section details the complete computational workflow for docking (2,6-Dichlorophenyl)methylamine into the active site of COX-2.
Workflow Overview
The following diagram illustrates the major stages of the molecular docking process.
Sources
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery | IntechOpen [intechopen.com]
- 4. Software for molecular docking: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Docking: Protocols for Computational Exploration of Molecular Interactions | IntechOpen [intechopen.com]
- 7. youtube.com [youtube.com]
- 8. CAS 15307-93-4: 2,6-Dichloro-N-phenylbenzenamine [cymitquimica.com]
- 9. scotchem.ac.uk [scotchem.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. dasher.wustl.edu [dasher.wustl.edu]
- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 13. researchgate.net [researchgate.net]
Receptor Binding Affinity of 2,6-Dichlorobenzyl Amine Derivatives: A Structural and Mechanistic Guide
As a Senior Application Scientist navigating the complexities of rational drug design, I frequently encounter the challenge of optimizing lead compounds for target selectivity. The incorporation of a 2,6-dichlorobenzyl amine moiety is rarely a mere structural decoration; it is a calculated thermodynamic maneuver. This in-depth guide explores the mechanistic causality, binding kinetics, and experimental validation of 2,6-dichlorobenzyl amine derivatives across key kinase and G-Protein Coupled Receptor (GPCR) targets.
Mechanistic Rationale: The Thermodynamics of Conformational Locking
The unique pharmacological value of the 2,6-dichlorobenzyl group lies in its steric profile. The dual ortho-chlorine substitutions create severe steric clashes with the adjacent benzylic protons and the amine/amide linker. This restricts the rotation around the benzylic bond, effectively locking the aromatic ring into an "orthogonal" conformation relative to the linker.
From a thermodynamic perspective, this pre-organization significantly reduces the entropic penalty ( ΔS ) upon binding. When a target receptor or kinase features a deep, narrow hydrophobic cleft—such as the D-ring pocket in kinases or the transmembrane bundle in GPCRs—the pre-locked 2,6-dichlorobenzyl moiety acts as a highly selective, high-affinity anchor. Furthermore, the electron-withdrawing nature of the chlorine atoms enhances the lipophilicity of the ring and enables potential halogen bonding with the protein backbone.
Kinase Targeting: Driving Selectivity and Hinge Binding
G Protein-Coupled Receptor Kinase 2 (GRK2)
GRK2 is a critical target in chronic heart failure, responsible for the desensitization and internalization of β -adrenergic receptors ( β ARs)[1]. Early inhibitors like paroxetine and ROCK1 inhibitors (e.g., GSK180736A) lacked the necessary selectivity. However, structure-based design revealed that appending a 2,6-dichlorobenzyl amide extension to the fluoro-aromatic ring of these scaffolds drastically shifted selectivity. The bulky 2,6-dichloro substitution perfectly packs into the hydrophobic D-ring subsite of GRK2, stabilizing the kinase in an inactive conformation and achieving >100-fold selectivity over other AGC kinases[1].
Fig 1. GRK2-mediated receptor desensitization and inhibition by 2,6-dichloro derivatives.
Anaplastic Lymphoma Kinase (ALK)
In the development of 3,5-diamino-1,2,4-triazole ureas for ALK inhibition, the side chain composition dictates cellular potency. Replacing a standard benzyl amine with a 2,6-dichlorobenzyl amine side chain dramatically improved the potency against Tel-ALK transformed cells, driving the IC50 down to 40 nM. The rigidified geometry forces the aminopyrimidine motif to form optimal dual hydrogen bonds with the ALK kinase hinge segment[2].
GPCR Modulation: Stabilizing Active Conformations
Bradykinin B2 Receptor Antagonists
The design of orally active non-peptide Bradykinin B2 receptor antagonists relies heavily on the 8-[[3-(N-acylglycyl-N-methylamino)-2,6-dichlorobenzyl]oxy]-3-halo-2-methylimidazo[1,2-a]pyridine skeleton. Molecular modeling confirms that the 2,6-dichlorobenzene ring is not just a spacer; it forces the N-methylanilide moiety at the 3-position into a highly specific active conformation, yielding nanomolar binding affinities and potent in vivo functional antagonism[3].
Histamine H4 Receptor
Histamine H4 receptors play a pivotal role in the differentiation of human monocyte-derived macrophages. Pyrimidine-2,4-diamine derivatives, specifically N4-(2,6-dichlorobenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine, have been identified as potent modulators. The 2,6-dichlorobenzyl group anchors the molecule deep within the H4R binding pocket, down-regulating Th1-related chemokines and altering immune cell migration[4].
Quantitative Data Summary
The following table synthesizes the binding affinities and mechanistic roles of the 2,6-dichlorobenzyl moiety across the discussed targets:
| Target Receptor/Enzyme | Compound Class | Role of 2,6-Dichlorobenzyl Moiety | Binding Affinity | Reference |
| GRK2 | GSK180736A Hybrids | Anchors in the hydrophobic D-ring subsite, driving selectivity over ROCK1. | IC50 ≈ 60 nM | [1] |
| ALK | 3,5-Diamino-1,2,4-triazole Ureas | Optimizes hinge-region hydrogen bonding via steric positioning. | IC50 = 40 nM | [2] |
| Bradykinin B2 | Imidazo[1,2-a]pyridines | Forces N-methylanilide into a strict active conformation. | Nanomolar | [3] |
| Histamine H4 | Pyrimidine-2,4-diamines | Occupies deep hydrophobic pockets, modulating macrophage differentiation. | High Affinity | [4] |
Experimental Methodology: Self-Validating Binding Protocols
When evaluating highly lipophilic compounds like 2,6-dichlorobenzyl derivatives, standard binding assays often fail due to Non-Specific Binding (NSB) to assay plastics or membrane lipids. To ensure scientific integrity, I employ the following self-validating Radioligand Displacement Workflow.
Step-by-Step Radioligand Binding Protocol
-
Compound Preparation & Normalization: Prepare a 10-point serial dilution of the 2,6-dichlorobenzyl derivative in 100% DMSO. Causality: Maintaining a constant 1% DMSO final assay concentration prevents solvent-induced receptor denaturation while keeping the lipophilic ligand in solution.
-
Buffer Optimization (The Self-Validating Step): Use an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) supplemented with 0.1% Bovine Serum Albumin (BSA) or 0.01% CHAPS. Causality: These additives act as carrier molecules, preventing the lipophilic dichlorobenzyl moiety from adhering to the microplate walls, which would otherwise artificially inflate the apparent IC50.
-
Equilibration: Incubate the membrane preparation (expressing the target GPCR/Kinase), the radioligand (at a concentration equal to its Kd), and the test compound for 90 minutes at 25°C.
-
Separation & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the background noise of free radioligand.
-
Data Analysis: Calculate the IC50 using non-linear regression. Convert to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Fig 2. Self-validating radioligand binding workflow optimized for lipophilic compounds.
References
-
A Novel Class of Orally Active Non-Peptide Bradykinin B2 Receptor Antagonists. 1. Construction of the Basic Framework Journal of Medicinal Chemistry - ACS Publications3
-
The histamine H4 receptor modulates the differentiation process of human monocyte-derived M1 macrophages and the release of CCL4/MIP-1β from fully differentiated M1 macrophages PubMed - NIH 4
-
Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors PMC - NIH 1
-
Discovery of 3,5-Diamino-1,2,4-triazole Ureas as Potent Anaplastic Lymphoma Kinase Inhibitors ACS Medicinal Chemistry Letters 2
Sources
- 1. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The histamine H4 receptor modulates the differentiation process of human monocyte-derived M1 macrophages and the release of CCL4/MIP-1β from fully differentiated M1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetic and ADME Properties of (2,6-Dichlorophenyl)methylamine
Introduction
(2,6-Dichlorophenyl)methylamine is a primary aromatic amine containing a dichlorinated phenyl group. Its structural motifs are prevalent in numerous pharmacologically active agents, making the characterization of its absorption, distribution, metabolism, excretion (ADME), and pharmacokinetic properties a critical endeavor in drug discovery and development. This guide provides a comprehensive framework for elucidating the ADME profile of (2,6-Dichlorophenyl)methylamine, offering both predictive insights based on its chemical structure and detailed, field-proven experimental protocols for its empirical characterization. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for informed decision-making in a research and development setting.
Physicochemical Properties and Initial Assessment
Predicted Physicochemical Properties:
| Property | Predicted Value/Range | Rationale and Implication for ADME |
| Molecular Weight | 176.05 g/mol | Low molecular weight generally favors passive diffusion across biological membranes. |
| pKa (basic) | ~9-10 | The primary amine is expected to be protonated at physiological pH (7.4), which will influence its solubility and interaction with transporters and metabolizing enzymes. |
| LogP | ~2.5-3.5 | The dichlorinated phenyl group contributes to its lipophilicity, suggesting moderate to good passive permeability. However, ionization at physiological pH will reduce the effective lipophilicity (LogD). |
| Aqueous Solubility | Moderate to Low | The lipophilic aromatic ring and chlorine atoms likely limit aqueous solubility, while the protonated amine at physiological pH will enhance it. Solubility will be pH-dependent. |
These predicted properties suggest that (2,6-Dichlorophenyl)methylamine is likely to be absorbed orally, but its distribution and metabolism will be significantly influenced by its basicity and lipophilicity.
Absorption
The primary route of administration for many small molecule drugs is oral. Therefore, assessing intestinal absorption is a critical first step. The Caco-2 cell permeability assay is the industry-standard in vitro model for this purpose.[1][2]
Caco-2 Permeability Assay
The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.[2] This model allows for the assessment of both passive diffusion and active transport mechanisms.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture and Seeding: Caco-2 cells are cultured under standard conditions (37°C, 5% CO2). For the assay, cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²) are used for the experiment.[3] The permeability of a paracellular marker, such as Lucifer Yellow, is also assessed to confirm the integrity of the tight junctions.
-
Permeability Assessment (Apical to Basolateral and Basolateral to Apical):
-
The culture medium is replaced with pre-warmed transport buffer on both the apical (A) and basolateral (B) sides of the monolayer.
-
The test compound, (2,6-Dichlorophenyl)methylamine, is added to the donor chamber (either apical for A to B transport or basolateral for B to A transport) at a relevant concentration (e.g., 10 µM).
-
Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of (2,6-Dichlorophenyl)methylamine in the collected samples is quantified by a suitable analytical method, typically LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Efflux Ratio Calculation: The efflux ratio (ER) is calculated as the ratio of Papp (B to A) to Papp (A to B). An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).
Interpretation of Expected Results:
| Papp (A to B) (x 10⁻⁶ cm/s) | Classification | Predicted Oral Absorption |
| < 1 | Low | Poor |
| 1 - 10 | Moderate | Moderate |
| > 10 | High | Good |
Given its predicted LogP, (2,6-Dichlorophenyl)methylamine is expected to exhibit moderate to high passive permeability. The efflux ratio will reveal if it is a substrate of efflux transporters, which could limit its net absorption.
Diagram of Caco-2 Permeability Assay Workflow:
Caption: Workflow for the Caco-2 permeability assay.
Distribution
Once absorbed, a drug's distribution into tissues is largely governed by its binding to plasma proteins. Only the unbound fraction is free to interact with its target and to be metabolized and excreted.[4][5]
Plasma Protein Binding Assay
Equilibrium dialysis is the gold standard method for determining the extent of plasma protein binding.[4][6]
Experimental Protocol: Equilibrium Dialysis
-
Preparation: A solution of (2,6-Dichlorophenyl)methylamine is prepared in plasma (human, rat, or other species of interest) at a relevant concentration.
-
Dialysis Setup: A rapid equilibrium dialysis (RED) device is used.[7] The plasma containing the test compound is added to one chamber, and a protein-free buffer (e.g., PBS, pH 7.4) is added to the other chamber. The two chambers are separated by a semi-permeable membrane that allows the free drug to pass through but retains the plasma proteins and the protein-bound drug.
-
Equilibration: The RED plate is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
Sampling and Analysis: After incubation, equal aliquots are taken from both the plasma and buffer chambers. The samples from the plasma chamber are often mixed with buffer, and the samples from the buffer chamber are mixed with blank plasma to ensure matrix consistency for analysis. The concentration of the test compound in both sets of samples is determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as:
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
The percentage of plasma protein binding (%PPB) is then calculated as:
%PPB = (1 - fu) * 100
Interpretation of Expected Results:
| % Plasma Protein Binding | Classification | Implication |
| < 90% | Low to Moderate | A larger fraction of the drug is available for distribution and clearance. |
| 90 - 99% | High | Distribution may be limited, and displacement by other drugs is a possibility. |
| > 99% | Very High | Small changes in binding can lead to large changes in the free drug concentration. |
Given its lipophilicity, (2,6-Dichlorophenyl)methylamine is expected to exhibit moderate to high plasma protein binding.
Metabolism
Metabolism is the biotransformation of a drug into other compounds (metabolites), which is a major route of elimination. The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes play a crucial role.[8][9]
Metabolic Stability Assay
The metabolic stability of a compound is assessed by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[8][10][11]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Human or other species' liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).
-
Incubation: (2,6-Dichlorophenyl)methylamine is added to the microsomal suspension at a low concentration (e.g., 1 µM). The reaction is initiated by the addition of a NADPH-regenerating system, which is a required cofactor for CYP enzyme activity. Control incubations are performed without the NADPH-regenerating system to assess non-CYP mediated degradation.
-
Time-Course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing and Analysis: The quenched samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Predicted Metabolic Pathways:
Based on the structure of (2,6-Dichlorophenyl)methylamine, the following metabolic pathways are plausible:
-
N-oxidation: The primary amine can be oxidized to a hydroxylamine or a nitroso derivative.
-
Aromatic hydroxylation: The phenyl ring can be hydroxylated, although the presence of two chlorine atoms may hinder this to some extent.
-
Deamination: The primary amine can be removed, leading to the formation of an aldehyde, which is then further oxidized to a carboxylic acid.
-
Conjugation: The primary amine or any hydroxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation.
Diagram of Predicted Metabolic Pathways:
Caption: Predicted metabolic pathways for (2,6-Dichlorophenyl)methylamine.
Cytochrome P450 Inhibition Assay
It is also crucial to determine if a compound inhibits CYP enzymes, as this can lead to drug-drug interactions.[12][13][14]
Experimental Protocol: CYP Inhibition Assay
-
Incubation: A specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is incubated with human liver microsomes and a NADPH-regenerating system in the presence of varying concentrations of (2,6-Dichlorophenyl)methylamine.
-
Analysis: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control (no inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined.
Toxicity Assessment
Early assessment of potential cytotoxicity is essential to de-risk a drug candidate.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]
Experimental Protocol: MTT Assay
-
Cell Seeding: A suitable cell line (e.g., HepG2, a human liver carcinoma cell line) is seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of (2,6-Dichlorophenyl)methylamine for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[15] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that causes 50% reduction in cell viability) is calculated.
Analytical Methodologies
Accurate quantification of (2,6-Dichlorophenyl)methylamine in biological matrices is paramount for all ADME studies.
LC-MS/MS Method Development
A reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) method is the standard for bioanalysis due to its high sensitivity and selectivity.
Key Steps in Method Development:
-
Tuning and Optimization of Mass Spectrometry Parameters: Direct infusion of a standard solution of (2,6-Dichlorophenyl)methylamine into the mass spectrometer to optimize the precursor ion and product ions for selected reaction monitoring (SRM).
-
Chromatographic Separation: Development of a gradient or isocratic HPLC method using a C18 column to achieve good peak shape and separation from matrix components. The mobile phase will likely consist of an aqueous component with an organic modifier (e.g., acetonitrile or methanol) and an additive (e.g., formic acid) to ensure ionization.
-
Sample Preparation: A simple protein precipitation with acetonitrile is often sufficient for in vitro samples. For more complex matrices, liquid-liquid extraction or solid-phase extraction may be necessary.
-
Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidelines.
Conclusion
This technical guide provides a comprehensive roadmap for the characterization of the pharmacokinetic and ADME properties of (2,6-Dichlorophenyl)methylamine. By employing the described in vitro assays, researchers can generate a robust data package to understand its potential for absorption, distribution, metabolism, and toxicity. This information is critical for guiding medicinal chemistry efforts, selecting promising drug candidates, and designing further preclinical and clinical studies. The integration of predictive assessment with rigorous experimental validation, as outlined in this guide, represents a best-practice approach in modern drug discovery.
References
- MTT Assay: Assessing Cell Prolifer
- MTT Assay Protocol for Cell Viability and Prolifer
- Microsomal Stability Assay Protocol - AxisPharm. (URL: )
- MTT assay protocol | Abcam. (URL: )
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (URL: [Link])
- Cytotoxicity MTT Assay Protocols and Methods | Springer N
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Plasma Protein Binding Assay - Visikol. (URL: [Link])
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Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (URL: [Link])
- Caco2 assay protocol. (URL: )
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Caco-2 Permeability Assay - Domainex. (URL: [Link])
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The importance of cytochrome P450 2B6 in the human metabolism of environmental chemicals - CDC Stacks. (URL: [Link])
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2,6-dichloroaniline - 608-31-1, C6H5Cl2N, density, melting point, boiling point, structural formula, synthesis. (URL: [Link])
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Metabolic Activation of Polycyclic Aromatic Hydrocarbons and Aryl and Heterocyclic Amines by Human Cytochromes P450 2A13 and 2A6 - PMC. (URL: [Link])
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AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. (URL: [Link])
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Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (URL: [Link])
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (URL: [Link])
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(2-((2,6-Dichlorophenyl)amino)phenyl)methanol Properties - EPA. (URL: [Link])
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In-vitro plasma protein binding | Protocols.io. (URL: [Link])
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Insights into drug metabolism by cytochromes P450 from modelling studies of CYP2D6-drug interactions - PMC. (URL: [Link])
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A review on biological matrices and analytical methods used for determination of drug of abuse - Journal of Applied Pharmaceutical Science. (URL: [Link])
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Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples - PMC. (URL: [Link])
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Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (URL: [Link])
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Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation - PMC. (URL: [Link])
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Enzyme Inhibition: Impact and Analysis in Drug Development | Labcorp. (URL: [Link])
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Refined ADME Profiles for ATC Drug Classes - MDPI. (URL: [Link])
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Step-by-step synthesis protocol for(2,6-Dichlorophenyl)methylamine
Application Note: Synthesis, Handling, and Purification Protocol for (2,6-Dichlorophenyl)methanamine
Introduction and Strategic Context
(2,6-Dichlorophenyl)methanamine, widely recognized in the literature as 2,6-dichlorobenzylamine (CAS: 6575-27-5), is a critical primary amine building block utilized extensively in medicinal chemistry and agrochemical development. Its unique ortho-disubstituted steric profile makes it an ideal scaffold for synthesizing complex therapeutic agents, including 2-(1-substituted pyrazol-4-amino)-4-substituted amino-5-pyrimidine carboxamides, which are investigated for modulating JAK kinase activity in oncology and autoimmune diseases[1]. Additionally, it serves as a precursor for 2,3,4,5,6-pentachlorobenzylidenamine derivatives used as agricultural fungicides[2].
This application note details a self-validating, step-by-step protocol for the synthesis of 2,6-dichlorobenzylamine via the reductive amination of 2,6-dichlorobenzaldehyde. This route is favored in drug discovery settings due to its high atom economy, mild conditions, and scalability[3].
Physicochemical & Safety Profiling
Before initiating the synthesis, it is critical to understand the physical and hazard profile of the target compound to ensure a safe and self-validating experimental setup. The target amine is highly air-sensitive and corrosive[4].
| Property / Parameter | Value / Description | Rationale / Safety Implication |
| Chemical Name | 1-(2,6-dichlorophenyl)methanamine | IUPAC standard nomenclature[5]. |
| CAS Registry Number | 6575-27-5 | Essential for precise reagent sourcing[6]. |
| Molecular Weight | 176.04 g/mol | Required for stoichiometric calculations[5]. |
| Physical State (20°C) | Liquid (Yellow to Colorless) | Requires liquid handling and syringe transfers[5]. |
| Boiling Point | ~244 °C | Indicates high thermal stability; distillation requires high vacuum[5]. |
| Hazard Classification | Category 1C (Corrosive) | Causes severe skin burns and eye damage. Requires strict PPE (fume hood, heavy-duty nitrile gloves, face shield)[4]. |
| Storage Conditions | <15°C, Inert Gas | Air-sensitive; degrades via oxidation. Must be stored under argon or nitrogen. |
Mechanistic Causality: Reductive Amination
The synthesis relies on the reductive amination of 2,6-dichlorobenzaldehyde using an ammonium equivalent (such as ammonium acetate) to yield the primary amine.
Causality in Reagent Selection:
-
Amine Source: Ammonium acetate ( NH4OAc ) is utilized because it provides a mild, slightly acidic source of ammonia that facilitates the initial nucleophilic attack on the carbonyl carbon, forming a hemiaminal intermediate that rapidly dehydrates to an imine[3].
-
Reducing Agent: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is specifically selected over Sodium borohydride ( NaBH4 ). NaBH(OAc)3 is a milder reducing agent that selectively reduces the transient imine intermediate to the amine without prematurely reducing the starting 2,6-dichlorobenzaldehyde into 2,6-dichlorobenzyl alcohol[3].
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) is chosen due to its excellent solvating power for both the organic precursors and the borohydride reagent, ensuring a homogeneous reaction environment[3].
Experimental Protocol
Note: All procedures must be conducted in a certified chemical fume hood.
Step 1: Reaction Setup and Imine Formation
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) for 5 minutes to displace ambient oxygen[3].
-
Reagent Addition: Add 2,6-Dichlorobenzaldehyde (1.0 equivalent, e.g., 10.0 mmol, 1.75 g) to the flask.
-
Solvation: Inject 50 mL of anhydrous 1,2-Dichloroethane (DCE). Stir at 400 rpm until the aldehyde is completely dissolved.
-
Amine Introduction: Add Ammonium acetate (10.0 equivalents, 100 mmol, 7.7 g). The large excess drives the equilibrium toward imine formation and prevents secondary amine formation (dimerization). Stir the suspension at room temperature (20-25°C) for 30 minutes.
Step 2: Selective Reduction
-
Reducing Agent Addition: Cool the reaction mixture to 0°C using an ice-water bath. Slowly add Sodium triacetoxyborohydride (1.5 equivalents, 15.0 mmol, 3.18 g) portion-wise over 15 minutes to control the mild exothermic reaction and hydrogen gas evolution[3].
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir under inert atmosphere for 12–16 hours. Reaction progress should be monitored via TLC (Thin Layer Chromatography) or LC-MS until the aldehyde is consumed.
Step 3: Quenching and Extraction
-
Quenching: Cool the flask back to 0°C. Carefully quench the reaction by dropwise addition of 30 mL of saturated aqueous sodium bicarbonate ( NaHCO3 ) solution. Causality: This neutralizes unreacted borohydride and adjusts the pH to ensure the synthesized amine is in its free-base (lipophilic) form[3].
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM ( 3×20 mL)[3].
-
Washing & Drying: Combine the organic layers and wash with 30 mL of saturated brine. Dry the organic phase over anhydrous magnesium sulfate ( MgSO4 ). Filter the suspension[3].
Step 4: Purification
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator (bath temp < 35°C to avoid volatilization of the product) to yield the crude yellow liquid[3][5].
-
Chromatography: Purify the crude product via silica gel column chromatography using a gradient eluent of Hexanes/Ethyl Acetate (containing 1% Triethylamine to prevent amine tailing on the acidic silica).
-
Final Isolation: Pool the product-containing fractions and concentrate in vacuo to afford pure (2,6-Dichlorophenyl)methanamine. Store immediately under inert gas at <15°C.
Workflow Visualization
The following diagram maps the critical path of the synthesis, highlighting the phase transitions and safety checkpoints.
Caption: Operational workflow for the reductive amination and purification of 2,6-Dichlorobenzylamine.
References
- Benchchem. "Application Notes: Synthesis of Substituted Benzylamines via Reductive Amination of 2,6-Dichlorobenzaldehyde." Benchchem.
- ChemicalBook. "2,6-Dichlorobenzylamine | 6575-27-5." ChemicalBook.
- Fisher Scientific. "2,6-Dichlorobenzylamine 97.0+%, TCI America." Fisher Scientific.
- Patsnap Eureka. "2-substituted pyrazole amino-4-substituted amino-5-pyrimidine formamide compound, composition, and application thereof." Patsnap.
- Tokyo Chemical Industry Co., Ltd. "2,6-Dichlorobenzylamine | 6575-27-5." TCI Chemicals.
- Tokyo Chemical Industry Co., Ltd. "SAFETY DATA SHEET: 2,6-Dichlorobenzylamine." TCI Chemicals.
- United States Patent Office. "US3574751A - 2,3,4,5,6-pentachlorobenzylidenamine derivatives." Google Patents.
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Application Note: 1H and 13C NMR Spectral Characterization of (2,6-Dichlorophenyl)methylamine
Abstract
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characterization of (2,6-Dichlorophenyl)methylamine. Designed for researchers, scientists, and drug development professionals, this document details the theoretical underpinnings, experimental protocols, and data interpretation for the structural elucidation of this compound. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as a practical resource for obtaining and interpreting high-quality NMR data.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds.[1][2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the detailed mapping of the chemical environment of each atom within a molecule.[4][5] This information is critical in various stages of drug discovery and development, from confirming the identity of synthesized compounds to studying their dynamic behavior and interactions.[2][4]
(2,6-Dichlorophenyl)methylamine is a substituted benzylamine derivative. The presence of the electron-withdrawing chlorine atoms and the amine group significantly influences the electronic environment of the aromatic and aliphatic protons and carbons, resulting in a unique NMR fingerprint. This application note provides a detailed guide to acquiring and interpreting the ¹H and ¹³C NMR spectra of this specific molecule.
Theoretical Background: Principles of ¹H and ¹³C NMR
NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[3][4] When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two distinct energy levels. The energy difference between these levels corresponds to the radiofrequency range of the electromagnetic spectrum.[1][3]
-
Chemical Shift (δ): The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. Electrons circulating around a nucleus generate a secondary magnetic field that opposes the external field, a phenomenon known as shielding. The more shielded a nucleus is, the lower its resonance frequency. Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).[6] The electron-withdrawing nature of the two chlorine atoms in (2,6-Dichlorophenyl)methylamine is expected to deshield the aromatic protons and carbons, shifting their signals to a higher frequency (downfield).[6]
-
Spin-Spin Coupling (J): The magnetic field of one nucleus can influence the magnetic field of a neighboring nucleus, leading to the splitting of NMR signals. This interaction, known as spin-spin coupling, provides valuable information about the connectivity of atoms in a molecule. The magnitude of the coupling, given by the coupling constant (J) in Hertz (Hz), is independent of the applied magnetic field strength.
-
Integration: The area under an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] This allows for the determination of the relative ratios of different types of protons in a molecule.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the preparation of a (2,6-Dichlorophenyl)methylamine sample and the acquisition of high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[7] The following protocol is recommended for small organic molecules like (2,6-Dichlorophenyl)methylamine.[8][9]
Materials:
-
(2,6-Dichlorophenyl)methylamine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[8][9]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tube
-
Pasteur pipette
-
Glass wool or filter
Protocol:
-
Weighing the Sample: Accurately weigh the required amount of (2,6-Dichlorophenyl)methylamine in a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak.[10]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, the sample can be gently warmed.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[9][11] This prevents interference with the magnetic field homogeneity.
-
Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube to a height of about 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Molecular structure of (2,6-Dichlorophenyl)methylamine with atom numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of (2,6-Dichlorophenyl)methylamine is expected to show distinct signals for the aromatic, methylene, and amine protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (H-3', H-5') | ~7.30 - 7.40 | Doublet | 2H | These protons are ortho to the chlorine atoms and are chemically equivalent. They are coupled to the H-4' proton. |
| Aromatic (H-4') | ~7.05 - 7.15 | Triplet | 1H | This proton is para to the methylamine group and is coupled to the two equivalent H-3' and H-5' protons. |
| Methylene (-CH₂-) | ~3.90 - 4.10 | Singlet | 2H | The benzylic protons are deshielded by the adjacent aromatic ring and the nitrogen atom. |
| Amine (-NH₂) | ~1.50 - 2.50 | Broad Singlet | 2H | The chemical shift of amine protons can vary depending on concentration and solvent due to hydrogen bonding. The signal is often broad. In some cases, coupling to the methylene protons may not be observed due to rapid proton exchange. [12] |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
| C-1' | ~138 - 140 | Quaternary aromatic carbon attached to the methylamine group. |
| C-2', C-6' | ~135 - 137 | Quaternary aromatic carbons directly bonded to the electron-withdrawing chlorine atoms, resulting in significant deshielding. |
| C-3', C-5' | ~128 - 130 | Aromatic CH carbons ortho to the chlorine atoms. |
| C-4' | ~127 - 129 | Aromatic CH carbon para to the methylamine group. |
| -CH₂- | ~45 - 50 | Aliphatic carbon adjacent to the aromatic ring and the nitrogen atom. |
Note: The predicted chemical shifts are based on typical values for similar structural motifs and may vary slightly depending on the solvent and experimental conditions. [13][14]
Conclusion
This application note has provided a detailed guide for the ¹H and ¹³C NMR spectral characterization of (2,6-Dichlorophenyl)methylamine. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality NMR spectra. The provided data interpretation guidelines, including predicted chemical shifts and multiplicities, will aid in the unambiguous structural confirmation of the target molecule. The principles and techniques described herein are broadly applicable to the structural elucidation of other small organic molecules, underscoring the power and versatility of NMR spectroscopy in chemical research and drug development.
References
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Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]
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Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]
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Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
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ResearchGate. How to Prepare Samples for NMR. [Link]
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University of California, Berkeley. Small molecule NMR sample preparation. [Link]
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News-Medical.net. NMR Spectroscopy: Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
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Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Pearson+. There are three different isomers of dichlorobenzene. These isome... | Study Prep. [Link]
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Royal Society of Chemistry. Selective Autoxidation of Benzylamines: Application to the Synthesis of Some Nitrogen Heterocycles. [Link]
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SpectraBase. 1,3-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts. [Link]
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SpectraBase. 1,4-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts. [Link]
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Taylor & Francis Online. Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. [Link]
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ResearchGate. Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. [Link]
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PubMed. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis. [Link]
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SpectraBase. (2E)-3-(2,6-dichlorophenyl)-N-(2-methylphenyl)-2-propenamide - Optional[1H NMR] - Spectrum. [Link]
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EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
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J-STAGE. メタ-フェニレンジアミン及び 2,6-ナフタレンジカルボン酸ジメチルエステルの分析方法の検討. [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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Application Notes & Protocols: The Strategic Use of (2,6-Dichlorophenyl)methylamine and its Analogs as Core Intermediates in Modern Drug Discovery
Abstract
The (2,6-dichlorophenyl) moiety is a privileged scaffold in medicinal chemistry, imparting unique conformational and electronic properties that are crucial for potent and selective drug-target interactions. This guide provides an in-depth exploration of (2,6-Dichlorophenyl)methylamine and its closely related precursor, 2,6-dichloroaniline, as pivotal intermediates in the synthesis of clinically significant pharmaceuticals. We will dissect the rationale behind their use, provide detailed, field-proven synthetic protocols for key drug classes, and offer insights into the structure-activity relationships governed by the 2,6-dichloro substitution pattern. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.
Introduction: The Significance of the (2,6-Dichlorophenyl) Scaffold
In the landscape of drug design, certain structural motifs consistently emerge as cornerstones for developing successful therapeutic agents. The 2-phenethylamine framework, for instance, is found in numerous natural and synthetic bioactive compounds, including endogenous catecholamines[1]. The strategic functionalization of this scaffold is a key tactic in medicinal chemistry.
The introduction of chlorine atoms at the 2 and 6 positions of the phenyl ring creates a unique chemical environment. This substitution pattern offers several critical advantages:
-
Steric Hindrance: The two ortho-chloro substituents restrict the rotation of the phenyl ring around the C-N bond. This conformational lock is often essential for forcing the molecule into a bioactive conformation, enhancing its binding affinity to a specific receptor or enzyme.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms modulates the pKa of the amino group and influences the overall electronic distribution of the molecule, which can be critical for target engagement and metabolic stability.
-
Lipophilicity: The chloro groups increase the lipophilicity of the molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier.
(2,6-Dichlorophenyl)methylamine and its immediate synthetic precursor, 2,6-dichloroaniline, are therefore not just simple starting materials; they are strategic building blocks used to synthesize a range of important drugs, from antihypertensives to muscle relaxants and kinase inhibitors.[2][3]
Core Applications & Synthetic Strategies
The utility of the (2,6-dichlorophenyl)amino core is most prominently demonstrated in the synthesis of drugs targeting the central nervous system and in oncology.
Key Therapeutic Agents Derived from (2,6-Dichlorophenyl) Intermediates
| Drug Class | Example Drug(s) | Therapeutic Use | Core Intermediate |
| α2-Adrenergic Agonist | Clonidine | Antihypertensive, Glaucoma Treatment | 2,6-Dichloroaniline |
| α2-Adrenergic Agonist | Tizanidine | Muscle Relaxant | 4-amino-5-chloro-2,1,3-benzothiadiazole |
| Kinase Inhibitors | Various (e.g., Src, Abl) | Anticancer | 2,6-Dichloroaniline / Acetonitrile |
| D1 Positive Allosteric Modulator | LY3154207 | Lewy Body Dementia | 2,6-Dichlorophenylacetic acid |
This guide will focus on the synthesis of Clonidine as a primary, illustrative example of the strategic application of these intermediates.
Experimental Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)
The following diagram illustrates a generalized workflow for utilizing a (2,6-dichlorophenyl) intermediate in a drug discovery and development pipeline.
Caption: Generalized workflow for API synthesis and development.
Detailed Protocol: Synthesis of Clonidine Hydrochloride from 2,6-Dichloroaniline
Clonidine, or 2-(2,6-dichlorophenylamino)-2-imidazoline, is a classic example that showcases the conversion of 2,6-dichloroaniline into a potent pharmaceutical agent.[4] Several patented methods exist; the following is a well-established, multi-step "one-pot" approach that demonstrates key chemical transformations.[5][6]
Causality Behind the Approach: This synthetic route is designed for efficiency. By formylating the aniline first, we activate it for the subsequent cyclization reaction. The one-pot nature of the second stage (from formamide to the final product without isolating intermediates) minimizes material loss and reduces process time, which is highly advantageous in a production environment.[5]
Step 1: Synthesis of N-(2,6-dichlorophenyl)formamide (Intermediate 1)
This initial step converts the primary aniline into a formamide, which is a crucial precursor for the subsequent cyclization.
Caption: Reaction scheme for the formylation of 2,6-dichloroaniline.
Protocol:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloroaniline (100.0 g, 0.617 mol).
-
Reagent Addition: Carefully add formic acid (188 mL) to the flask. The mixture will heat upon addition.
-
Reaction: Heat the mixture in an oil bath to reflux (approximately 95-100°C) and maintain for 5 hours with vigorous stirring.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to 0°C.
-
Stir at 0°C for 2 hours to induce crystallization.
-
Collect the white solid precipitate by suction filtration.
-
Wash the solid with cold water and dry under vacuum to yield N-(2,6-dichlorophenyl)formamide. Expected yield: ~78-82%.[6]
-
Rationale: Formic acid acts as both the reagent and solvent. The reflux condition provides the necessary activation energy for the acylation reaction. Cooling is critical for maximizing the crystallization and yield of the product.
Step 2: One-Pot Synthesis of Clonidine Hydrochloride
This phase involves the conversion of the formamide to an isocyanide dichloride, followed by cyclization with ethylenediamine and final salt formation.
Reagents for One-Pot Synthesis
| Reagent | Molar Eq. | Quantity | Purpose |
| N-(2,6-dichlorophenyl)formamide | 1.0 | 100 g | Starting Material |
| Thionyl Chloride (SOCl₂) | ~1.5 | 80 mL | Dehydrating agent |
| Sulfuryl Chloride (SO₂Cl₂) | ~3.0 | 160 mL | Chlorinating agent |
| Ethylenediamine | ~3.0 | 70 mL | Cyclizing agent |
| Dichloromethane (DCM) | - | 400 mL | Inert Solvent |
| Isopropanolic HCl | - | As needed | Salt formation |
Protocol:
-
Reaction Setup: In a dry, multi-necked flask under an inert atmosphere (e.g., nitrogen), add N-(2,6-dichlorophenyl)formamide (100 g) and thionyl chloride (80 mL).
-
Formation of Isocyanide Dichloride:
-
Cool the mixture to 0°C in an ice-water bath.
-
Slowly add a pre-mixed solution of thionyl chloride (160 mL) and sulfuryl chloride (160 mL) while maintaining the temperature below 10°C.
-
After addition, slowly heat the mixture to 40-60°C and maintain for 4-15 hours until the reaction is complete (monitored by TLC or HPLC).
-
Distill off the excess thionyl chloride under reduced pressure.[5]
-
-
Cyclization:
-
Add dichloromethane (400 mL) to the residual mass and cool the mixture.
-
Slowly add ethylenediamine (70 mL) to the reaction mixture, maintaining a low temperature.
-
Stir the mixture for 2-24 hours at room temperature.[5]
-
-
Salt Formation and Isolation:
-
Without isolating the clonidine free base, treat the reaction mixture with a sufficient amount of isopropanolic hydrochloride solution to precipitate the salt.
-
Cool the mixture to 0-5°C to complete precipitation.
-
Filter the solid, wash with cold dichloromethane, and dry under vacuum to obtain Clonidine Hydrochloride.[5]
-
Mechanistic Insight: The reaction of the formamide with thionyl and sulfuryl chlorides generates the highly reactive 2,6-dichlorophenylisocyanide dichloride intermediate. This intermediate readily undergoes cyclization with the difunctional ethylenediamine to form the imidazoline ring characteristic of clonidine.[5]
Safety and Handling Precautions
Working with chlorinated aromatic amines and reactive chlorinating agents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7] Handle all solids and solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Reagent Handling:
-
(2,6-Dichlorophenyl)methylamine/aniline: Harmful if swallowed. Avoid contact with skin and eyes.[8]
-
Thionyl Chloride & Sulfuryl Chloride: Highly corrosive and toxic. React violently with water. Handle only in a dry, well-ventilated fume hood.
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Chlorinated organic waste should be collected in designated containers.
Conclusion and Future Outlook
(2,6-Dichlorophenyl)methylamine and its analogs are indispensable tools in the arsenal of the modern medicinal chemist. The unique steric and electronic properties conferred by the 2,6-dichloro substitution pattern have enabled the development of highly effective drugs like Clonidine and Tizanidine.[2][10] Furthermore, this core is continually being explored in new therapeutic areas, including the development of selective kinase inhibitors for oncology and novel modulators for complex CNS targets.[3][11][12] The synthetic protocols outlined herein provide a robust foundation for researchers to build upon, facilitating the exploration of new chemical space and the discovery of next-generation therapeutics.
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Preparation and Isolation of (2,6-Dichlorophenyl)methylamine Hydrochloride Salts: Advanced Synthetic Protocols
As the demand for highly substituted benzylamines grows in pharmaceutical development and agrochemical synthesis, the preparation of (2,6-dichlorophenyl)methylamine (also known as 2,6-dichlorobenzylamine) presents a unique set of synthetic challenges. The ortho, ortho-dichloro substitution pattern creates a severe steric shield around the benzylic carbon, often leading to incomplete reactions or requiring harsh conditions that compromise chemoselectivity.
This application note provides a critical evaluation and step-by-step methodologies for two state-of-the-art synthetic routes to isolate (2,6-dichlorophenyl)methylamine as a stable, high-purity hydrochloride salt.
Mechanistic Insights & Causality in Route Selection
Traditional reductions of 2,6-dichlorobenzonitrile using Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation often suffer from poor yields due to steric hindrance or unwanted hydrodehalogenation (cleavage of the C-Cl bonds). To circumvent these issues, we highlight two advanced methodologies:
Route A: Aminoborane-Mediated Nitrile Reduction Nitriles with electron-withdrawing groups are electronically activated but sterically blocked. Diisopropylaminoborane (BH₂N(iPr)₂) paired with a lithium catalyst (LiBPh₄) provides a controlled hydride delivery system. While less hindered substrates (e.g., 2,4-dichlorobenzonitrile) reduce at room temperature, the 2,6-dichloro analog strictly requires elevated temperatures (refluxing THF) to overcome the steric penalty at the reduction site[1].
Route B: Chemoselective Catalytic Staudinger Reduction To bypass the steric crowding at the benzylic position entirely, 2,6-dichlorobenzyl azide can be utilized. The linear azide group extends away from the bulky chlorine atoms, making it highly accessible to phosphine nucleophiles. A modern catalytic Staudinger reduction utilizes 10 mol% triphenylphosphine (PPh₃) and diphenyldisiloxane (DPDS) as a terminal reductant[2]. This eliminates the massive triphenylphosphine oxide (OPPh₃) waste typical of classic Staudinger reactions, allowing for direct, high-yield precipitation of the hydrochloride salt at room temperature[2].
Caption: Comparison of nitrile reduction and azide reduction pathways to the target HCl salt.
Quantitative Data: Synthetic Route Comparison
The following table summarizes the critical parameters for both methodologies, providing a clear framework for selecting the appropriate protocol based on available precursors and scale-up requirements.
| Parameter | Route A: Aminoborane Reduction[1] | Route B: Catalytic Staudinger[2] |
| Starting Material | 2,6-Dichlorobenzonitrile | 2,6-Dichlorobenzyl azide |
| Primary Reagents | BH₂N(iPr)₂ (2.0 eq), LiBPh₄ (20 mol%) | PPh₃ (10 mol%), DPDS (1.5 eq) |
| Solvent | Tetrahydrofuran (THF) | Cyclopentyl methyl ether (CPME) |
| Temperature | Reflux (~66 °C) | Room Temperature (22 °C) |
| Reaction Time | 2 hours | 24 hours |
| Isolated Yield (Salt) | ~77% | 96% |
| Key Advantage | Utilizes readily available nitrile precursor. | Exceptionally mild; high atom economy for PPh₃. |
| Workup Profile | Requires extraction and subsequent gas/acid treatment. | Direct precipitation from the organic layer. |
Experimental Protocols
Protocol A: Reduction of 2,6-Dichlorobenzonitrile via Diisopropylaminoborane
Self-Validation Checkpoint: The reaction progress can be monitored via IR spectroscopy by observing the disappearance of the sharp nitrile C≡N stretch at ~2220 cm⁻¹[1].
Step-by-Step Methodology:
-
Setup: To a flame-dried 50-mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichlorobenzonitrile (0.52 g, 3 mmol)[1].
-
Solvation: Dissolve the nitrile in anhydrous THF (3 mL) under an inert argon or nitrogen atmosphere[1].
-
Reagent Addition: Charge the flask with pure diisopropylaminoborane (6 mL of a 1 M solution in THF, 6 mmol) and the catalyst LiBPh₄ (2.4 mL of a 0.25 M solution in THF, 20 mol%)[1].
-
Reaction: Heat the mixture to reflux. Due to the steric hindrance of the 2,6-dichloro substitution, the reaction requires 2 hours of refluxing to reach completion[1].
-
Quench & Extraction: Cool to room temperature. Carefully quench with methanol to destroy excess borane (observe H₂ gas evolution). Concentrate the mixture in vacuo, partition between 1 M NaOH and diethyl ether (Et₂O), and extract the aqueous layer twice with Et₂O.
-
Salt Isolation: Dry the combined organic layers over anhydrous MgSO₄ and filter. To precipitate the salt, add 4.0 M HCl in dioxane dropwise to the ethereal solution until no further precipitation is observed. Filter the resulting white solid and wash with cold Et₂O to yield (2,6-dichlorophenyl)methylamine hydrochloride.
Protocol B: Catalytic Staudinger Reduction of 2,6-Dichlorobenzyl Azide
Self-Validation Checkpoint: Gas evolution (N₂) begins immediately upon the addition of PPh₃. The quench phase is complete only when gas evolution ceases entirely upon water addition[2].
Step-by-Step Methodology:
-
Setup: In a dried reaction flask under a protected atmosphere, dissolve 2,6-dichlorobenzyl azide (50.5 mg, 0.25 mmol) in cyclopentyl methyl ether (CPME) to achieve a 0.25 M final concentration[2].
-
Reagent Addition: Add diphenyldisiloxane (DPDS, 1.5 equiv) followed by triphenylphosphine (Ph₃P, 0.1 equiv)[2].
-
Reaction: Stir the reaction mixture at room temperature (22 °C) for 24 hours. Immediate gas evolution will be observed as the iminophosphorane intermediate forms[2].
-
Quench: Quench the reaction by adding water (10 equiv). Allow the mixture to stir until all silane-driven gas evolution stops, ensuring complete hydrolysis of the intermediate[2].
-
Extraction & Direct Precipitation: Dilute the mixture twofold with Et₂O. To the organic layer, directly add 0.5 mL of 4.0 M HCl in dioxane[2].
-
Isolation: Collect the precipitated (2,6-dichlorophenyl)methylamine hydrochloride salt via vacuum filtration.
-
Yield: 60.0 mg (96% isolated yield) as a highly pure white solid[2].
Caption: Workflow of the Catalytic Staudinger Reduction to directly yield the target HCl salt.
References
-
[1] Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]
-
[2] Catalytic Staudinger Reduction at Room Temperature. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]
Sources
Application Note: In Vitro Cell Culture Assays for (2,6-Dichlorophenyl)methylamine Pharmacophores
Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Document Type: Technical Methodology & Fragment-Based Screening Guide
Mechanistic Rationale & Pharmacophore Dynamics
(2,6-Dichlorophenyl)methylamine (2,6-DCBA), also known as 2,6-dichlorobenzylamine, is a highly privileged structural motif in modern drug discovery. The di-ortho chlorine substitution restricts the rotation of the benzylamine bond, locking the aromatic ring into an orthogonal conformation. This unique steric profile allows 2,6-DCBA and its derivatives to deeply penetrate and anchor into narrow, hydrophobic enzymatic pockets.
In Fragment-Based Drug Discovery (FBDD), the unmodified 2,6-DCBA fragment is frequently screened in parallel with its elaborated derivatives to quantify the binding energy contribution of the 2,6-dichlorobenzyl moiety. This application note details self-validating in vitro cell culture protocols for evaluating 2,6-DCBA-driven inhibitors against two critical targets: G Protein-Coupled Receptor Kinase 2 (GRK2) in heart failure models 1, and Carbonic Anhydrase IX (CA IX) in hypoxic tumor models 2.
Protocol A: Cardiomyocyte Contractility Assay (GRK2 Inhibition)
Causality & Context: In heart failure, chronic sympathetic nervous system activation leads to the upregulation of GRK2. GRK2 phosphorylates active β-adrenergic receptors (β-ARs), recruiting β-arrestin and uncoupling the receptor from G-proteins, thereby blunting cardiomyocyte contractility. 2,6-DCBA derivatives (e.g., paroxetine analogs) selectively bind the hydrophobic subsite of GRK2, preventing this desensitization and restoring contractility 1.
Figure 1: GRK2-mediated β-AR desensitization and inhibition by 2,6-DCBA pharmacophores.
Step-by-Step Methodology
-
Cell Isolation & Seeding: Isolate adult mouse ventricular myocytes using Langendorff perfusion with collagenase type II. Plate cells on laminin-coated glass coverslips in Tyrode's solution.
-
Causality: Laminin ensures proper cellular adherence without triggering integrin-mediated stress responses that could artificially alter baseline contractility readings.
-
-
Baseline Measurement: Mount the coverslip in a field stimulation chamber (e.g., IonOptix system) maintained at 37°C. Pace the cells at 1 Hz (20V, 5ms pulse). Record baseline sarcomere shortening.
-
Compound Incubation: Treat cells with the 2,6-DCBA test compound (e.g., 1 µM) or the unmodified 2,6-DCBA fragment (100 µM) for 30 minutes.
-
Self-Validation System: Include Paroxetine (a known GRK2 inhibitor) as a positive control, and 0.1% DMSO as a vehicle negative control to ensure the solvent is not inducing cardiotoxicity.
-
-
Isoproterenol Challenge: Add 100 nM isoproterenol to the chamber.
-
Causality: Isoproterenol is a β-AR agonist. It forces the activation of the receptors, intentionally triggering the GRK2 negative feedback loop to evaluate the inhibitor's efficacy.
-
-
Data Acquisition: Measure the maximal increase in fractional shortening. Effective 2,6-DCBA derivatives will show a significantly higher peak contraction compared to vehicle-treated cells.
Protocol B: Hypoxia-Induced A549 Proliferation Assay (CA IX Inhibition)
Causality & Context: Solid tumors frequently outgrow their vascular supply, resulting in a hypoxic microenvironment. This stabilizes HIF-1α, which upregulates Carbonic Anhydrase IX (CA IX) to manage intracellular pH and promote survival. 2,6-DCBA-derived coumarinamides act as potent CA IX inhibitors by coordinating with the active-site zinc ion, while the 2,6-dichloro aromatic ring anchors firmly into the hydrophobic cleft 2.
Figure 2: Workflow for hypoxia-induced A549 cell proliferation assay evaluating CA IX inhibitors.
Step-by-Step Methodology
-
Cell Seeding: Seed A549 human lung carcinoma cells at 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in normoxia (21% O2, 5% CO2).
-
Hypoxic Induction: Transfer plates to a hypoxic incubator (1% O2, 5% CO2, 94% N2) for 24 hours.
-
Self-Validation System: In parallel, extract protein from a satellite plate and perform a Western blot for HIF-1α. This orthogonal validation proves that the hypoxic induction was successful before compound treatment begins.
-
-
Compound Treatment: Add serial dilutions of 2,6-DCBA derivatives (0.1 µM to 50 µM) and the unmodified fragment to the wells. Incubate for 48 hours under continuous hypoxic conditions.
-
Viability Readout (WST-8): Add 10 µL of CCK-8 (WST-8) reagent per well. Incubate for 2 hours.
-
Causality: WST-8 is reduced by cellular dehydrogenases to an orange formazan product. Under hypoxia, effective CA IX inhibition disrupts pH homeostasis, leading to cell death and a quantifiable reduction in formazan production.
-
-
Absorbance Readout: Measure absorbance at 450 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.
Quantitative Data Interpretation
The table below summarizes the expected pharmacological profiles of the unmodified 2,6-DCBA fragment versus its elaborated derivatives across various in vitro assays, demonstrating the necessity of the fragment in driving target-specific potency.
| Compound / Fragment | Target Enzyme | Cell Line / Assay Type | Expected IC50 / Potency | Reference |
| Unmodified 2,6-DCBA | GRK2 | Mouse Cardiomyocytes (Contractility) | > 100 µM (Weak Fragment) | 1 |
| Compound 14ah (2,6-DCBA Paroxetine Analog) | GRK2 | Mouse Cardiomyocytes (Contractility) | ~ 0.06 µM (Highly Potent) | 1 |
| Unmodified 2,6-DCBA | CA IX | A549 (WST-8 Hypoxia Proliferation) | > 500 µM (Weak Fragment) | 2 |
| Coumarinamide Analog (2,6-DCBA Derivative) | CA IX | A549 (WST-8 Hypoxia Proliferation) | ~ 4.2 µM (Potent Inhibition) | 2 |
| Compound 16 (2,6-DCBA Ibuprofen Analog) | FAAH | Rat Brain Homogenate (Radioligand) | Low Micromolar | 3 |
References
- Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine.National Institutes of Health (NIH) / PMC.
- Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides.MDPI.
- Benzylamides and piperazinoarylamides of ibuprofen as fatty acid amide hydrolase inhibitors.National Institutes of Health (NIH) / PMC.
Sources
Technical Support Center: Optimizing the Synthesis of (2,6-Dichlorophenyl)methylamine
Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most critical yield and purity bottlenecks encountered when synthesizing (2,6-Dichlorophenyl)methylamine (CAS: 6575-27-5).
Synthesizing this specific benzylamine derivative presents unique challenges. The presence of two chlorine atoms at the ortho positions creates severe steric hindrance that impedes nucleophilic attack, while the aryl-chloride bonds themselves are susceptible to unwanted side reactions under standard reducing conditions. This guide is designed to provide you with field-proven insights, mechanistic causality, and self-validating protocols to ensure high-yield and high-purity outcomes.
Synthesis Logic & Pathway Analysis
To effectively troubleshoot, we must first map the chemical logic of the three primary synthetic routes and their associated failure modes.
Caption: Logical pathways and common byproduct formation in 2,6-dichlorobenzylamine synthesis.
Troubleshooting FAQs & Mechanistic Insights
Q1: Why am I observing significant dehalogenation when reducing 2,6-dichlorobenzonitrile using catalytic hydrogenation?
Causality: Palladium on carbon (Pd/C) is a highly active catalyst that readily inserts into activated aryl-chlorine bonds. When subjected to hydrogen gas, this leads to rapid hydrogenolysis (dehalogenation) before or concurrently with the reduction of the nitrile group. Field-Proven Insight: Switch to a chemoselective boron-based reducing agent. Diisopropylaminoborane ( BH2N(iPr)2 ) effectively reduces 2,6-dichlorobenzonitrile to the corresponding amine in 77% yield without cleaving the chlorine atoms[1]. The slightly lower yield compared to unhindered nitriles is strictly due to the steric hindrance around the reduction site, which requires elevated temperatures (refluxing in THF) to overcome[1].
Q2: During the reductive amination of 2,6-dichlorobenzaldehyde, my yield is low and I see unreacted aldehyde. How can I drive the reaction?
Causality: The reductive amination process begins with the nucleophilic attack of an amine on the carbonyl group to form a hemiaminal intermediate, followed by the elimination of water to yield an imine[2]. The two chlorine atoms at the 2,6-positions provide massive steric bulk that restricts the trajectory of the incoming nucleophile, severely slowing down this initial step[2]. Field-Proven Insight: Do not rely on a one-pot, simultaneous reduction. Instead, force the imine formation by using a Lewis acid (e.g., Ti(OiPr)4 ) and removing water via molecular sieves before introducing the reducing agent (like NaBH(OAc)3 ). This overcomes the steric barrier and ensures complete conversion of the starting material[2].
Q3: I am getting a high percentage of secondary/tertiary amine byproducts (dimerization). How do I improve purity?
Causality: Primary amines are highly nucleophilic. Once (2,6-Dichlorophenyl)methylamine is formed in the reaction mixture, it competes with your primary nitrogen source to attack the unreacted starting material, leading to over-alkylation (secondary amine dimers). Field-Proven Insight: If ultra-high purity (>95%) is required for downstream API synthesis, bypass the aldehyde and nitrile routes entirely. Utilize a catalytic Staudinger reduction starting from 2,6-dichlorobenzyl azide. By using catalytic triphenylphosphine ( Ph3P ) and diphenyldisiloxane (DPDS) at room temperature, you can isolate 2,6-Dichlorobenzylamine hydrochloride in 96% yield[3]. This method is structurally immune to over-alkylation because the nitrogen atom is pre-installed as an azide, and the reduction cleanly yields only the primary amine[3].
Caption: Decision-tree workflow for troubleshooting yield and purity issues.
Standardized Experimental Protocols
The following protocols are designed as self-validating systems , meaning the workup procedures inherently isolate the target molecule based on its fundamental physicochemical properties, minimizing the need for complex chromatography.
Protocol A: Chemoselective Reduction of 2,6-Dichlorobenzonitrile[1]
Self-validating mechanism: The acid-base extraction ensures that only the basic amine product is pulled into the aqueous phase, leaving unreacted neutral nitriles and non-basic impurities in the organic waste.
-
Preparation: Equip a dry 50-mL round-bottomed flask with a magnetic stir bar and a rubber septum under an inert argon atmosphere.
-
Substrate Addition: Add 2,6-dichlorobenzonitrile (5.0 mmol) to the flask.
-
Reagent Charging: Charge the flask with diisopropylaminoborane ( BH2N(iPr)2 ) (20 mL, 0.5 M in THF, 10 mmol). (Note: This reagent is prepared in situ using diisopropylamineborane, 1.1 equiv of n-BuLi, and methyl iodide)[1].
-
Reaction: Reflux the mixture in THF for 2 hours. The elevated temperature is strictly required to overcome the steric hindrance of the 2,6-dichloro substitution[1].
-
Monitoring: Verify completion via TLC (Hexanes:EtOAc 2:1) until the starting material is consumed.
-
Workup: Quench carefully with 3M HCl to destroy excess borane. Basify the aqueous layer with NaOH to pH > 10, extract with diethyl ether, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the primary amine.
Protocol B: Catalytic Staudinger Reduction of 2,6-Dichlorobenzyl Azide[3]
Self-validating mechanism: Precipitation of the product as a hydrochloride salt directly from the reaction matrix provides an inherent purification step, yielding analytical-grade purity without column chromatography.
-
Preparation: Dissolve 2,6-dichlorobenzyl azide (0.25 mmol) in cyclopentyl methyl ether (CPME) (1.0 mL) in a clean reaction vial[3].
-
Reagent Addition: Add diphenyldisiloxane (DPDS) (1.5 equiv) and triphenylphosphine ( Ph3P ) (0.1 equiv) to the solution[3].
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Precipitation: Add a solution of HCl in dioxane (4.0 M, 2.0 equiv) directly to the mixture to precipitate the amine as a hydrochloride salt.
-
Isolation: Filter the resulting white solid and wash with cold diethyl ether to obtain pure 2,6-Dichlorobenzylamine hydrochloride[3].
Quantitative Data Summary
The table below summarizes the expected outcomes of the various synthetic strategies discussed, allowing for easy comparison of yield and purity profiles.
| Synthesis Route | Starting Material | Key Reagents / Catalyst | Typical Yield | Primary Impurity Profile | Scalability |
| Catalytic Hydrogenation | 2,6-Dichlorobenzonitrile | H2 , Pd/C | < 40% | Dehalogenated amines, Dimers | Poor (Due to side reactions) |
| Chemoselective Reduction | 2,6-Dichlorobenzonitrile | BH2N(iPr)2 , THF (reflux) | 77% | Unreacted starting material | Moderate |
| Reductive Amination | 2,6-Dichlorobenzaldehyde | NH3 , NaBH(OAc)3 | 50 - 65% | Secondary/Tertiary amines | High |
| Catalytic Staudinger | 2,6-Dichlorobenzyl azide | Ph3P (cat.), DPDS, RT | 96% | Siloxane byproducts (easily washed) | High |
Sources
Optimizing LC-MS mobile phase gradients for(2,6-Dichlorophenyl)methylamine detection
Welcome to our dedicated technical support center for the analysis of (2,6-Dichlorophenyl)methylamine using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols.
Understanding the Analyte: (2,6-Dichlorophenyl)methylamine
Before delving into troubleshooting, a fundamental understanding of the analyte's physicochemical properties is paramount for successful LC-MS analysis.
| Property | Predicted Value | Implication for LC-MS Method Development |
| Molecular Formula | C₇H₇Cl₂N | The presence of chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum, aiding in identification. |
| Molecular Weight | 176.05 g/mol | Falls well within the range of standard LC-MS instrumentation. |
| pKa (strongest basic) | 9.5 (Predicted) | As a primary amine, this compound is basic and will be protonated at acidic pH. This is crucial for both chromatographic retention and ionization. |
| logP | 2.8 (Predicted) | Indicates moderate hydrophobicity, suggesting good retention on reversed-phase columns. |
(Data sourced from publicly available chemical databases and predictive software.)
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter, providing not just a solution, but the reasoning behind it.
FAQ 1: I'm observing significant peak tailing for (2,6-Dichlorophenyl)methylamine. What are the likely causes and how can I resolve this?
Answer: Peak tailing for basic compounds like (2,6-Dichlorophenyl)methylamine is a common issue in reversed-phase chromatography. It's often a result of secondary interactions between the protonated amine and residual silanol groups on the silica-based stationary phase.[1][2] Here’s a systematic approach to troubleshooting and resolving this problem:
1. Mobile Phase pH Adjustment:
-
The "Why": At a pH below the pKa of the analyte (approximately 9.5), the amine group will be protonated (positively charged). At a typical acidic mobile phase pH (e.g., 2-4), residual silanol groups on the silica stationary phase can be deprotonated (negatively charged), leading to strong ionic interactions that cause peak tailing.[2]
-
The "How":
-
Low pH (2-3): By operating at a very low pH, you can suppress the ionization of the silanol groups, minimizing secondary interactions. Formic acid (0.1%) is a common and effective choice for this purpose and is highly compatible with mass spectrometry.[3]
-
High pH (8-10): Alternatively, using a mobile phase with a pH above the analyte's pKa will keep the amine in its neutral form, reducing interactions with silanol groups. However, ensure your column is stable at high pH. Hybrid silica or polymer-based columns are often recommended for high-pH applications.
-
2. Mobile Phase Additives:
-
The "Why": Adding a competing base to the mobile phase can help to saturate the active silanol sites on the stationary phase, preventing the analyte from interacting with them.
-
The "How":
-
Ammonium Formate/Acetate: These are excellent choices as they are volatile and MS-friendly.[3] A concentration of 5-10 mM is a good starting point. The ammonium ions will compete with the protonated analyte for interaction with the silanol groups.
-
Triethylamine (TEA) - A Word of Caution: While historically used to reduce peak tailing for basic compounds, TEA can cause significant ion suppression in the MS source and is generally not recommended for LC-MS applications.[1]
-
3. Column Chemistry:
-
The "Why": Not all C18 columns are created equal. The type of silica, end-capping, and bonding density can significantly impact peak shape for basic analytes.
-
The "How":
-
High-Purity, End-Capped Columns: Modern, high-purity silica columns with thorough end-capping have a lower concentration of accessible silanol groups, leading to improved peak shape for basic compounds.
-
Columns with Embedded Polar Groups: These columns offer alternative interaction mechanisms and can shield the analyte from residual silanols.
-
4. Sample Overload:
-
The "Why": Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing.
-
The "How": Try reducing the injection volume or diluting the sample to see if the peak shape improves.[4]
FAQ 2: My sensitivity for (2,6-Dichlorophenyl)methylamine is low. How can I improve the signal intensity?
Answer: Low sensitivity can stem from several factors, including inefficient ionization, poor chromatographic focusing, or matrix effects. Here's how to systematically improve your signal:
1. Optimize Ionization Source Parameters:
-
The "Why": The efficiency of electrospray ionization (ESI) is highly dependent on the physical and electrical parameters of the source.[5]
-
The "How":
-
Ionization Mode: Given the basic nature of the amine group, positive ion mode ESI is the appropriate choice. The protonated molecule [M+H]⁺ will be the primary ion to monitor.
-
Source Parameter Tuning: Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature.[5] It's best to perform this optimization by infusing a standard solution of your analyte directly into the mass spectrometer.
-
2. Mobile Phase Composition:
-
The "Why": The mobile phase not only separates the analyte but also plays a critical role in the ESI process. The efficiency of droplet formation and desolvation is influenced by the solvent composition.[6]
-
The "How":
-
Acidic Modifier: The presence of a volatile acid like formic acid (0.1%) in the mobile phase is crucial for promoting the protonation of (2,6-Dichlorophenyl)methylamine in solution, which is a prerequisite for efficient ESI in positive mode.[7]
-
Organic Solvent: Acetonitrile is often preferred over methanol in reversed-phase LC-MS as it generally provides better chromatographic efficiency and lower backpressure.
-
3. Gradient Optimization:
-
The "Why": A well-designed gradient can improve peak shape and sensitivity. A sharp, focused peak will have a higher signal-to-noise ratio than a broad peak.
-
The "How":
-
Scouting Gradient: Start with a broad gradient (e.g., 5-95% organic over 10 minutes) to determine the approximate elution time of your analyte.
-
Focused Gradient: Once the elution time is known, you can create a shallower, more focused gradient around that time to improve resolution and peak shape.[8][9]
-
4. Sample Preparation:
-
The "Why": Matrix components from your sample can co-elute with your analyte and suppress its ionization in the ESI source.
-
The "How":
Experimental Protocols
Protocol 1: Initial Gradient Scouting for (2,6-Dichlorophenyl)methylamine
This protocol provides a starting point for method development.
1. Materials:
-
(2,6-Dichlorophenyl)methylamine standard
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (≥98%)
-
A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% formic acid
3. LC-MS Parameters:
| Parameter | Setting |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B in 10 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate for 3 min |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp | 350 °C |
| Nebulizer Pressure | 45 psi |
| MS Scan Range | m/z 100-300 |
4. Procedure:
-
Prepare a 1 µg/mL standard of (2,6-Dichlorophenyl)methylamine in a 50:50 mixture of Mobile Phase A and B.
-
Equilibrate the LC-MS system with the initial mobile phase conditions.
-
Inject the standard and acquire the data.
-
Examine the chromatogram to determine the retention time and peak shape.
Visualizing Workflows
Troubleshooting Workflow for Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing issues.
Gradient Optimization Strategy
Caption: A logical progression for optimizing the mobile phase gradient.
References
-
Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available at: [Link]
-
GOAT – A simple LC-MS/MS gradient optimization tool. PMC - NIH. Available at: [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available at: [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. Available at: [Link]
-
Optimizing Preparative LC/MS Configurations and Methods for Parallel Synthesis Purification. ACS Publications. Available at: [Link]
-
DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Available at: [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Available at: [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Waters Corporation. Available at: [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available at: [Link]
-
My Chromatography Has Changed: Steps for Effective Troubleshooting. Agilent. Available at: [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. Available at: [Link]
-
(2-((2,6-Dichlorophenyl)amino)phenyl)methanol Properties. EPA. Available at: [Link]
-
Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. Available at: [Link]
-
Development and validation of LC–MS/MS method for determination of DNDI-VL-2098 in mouse, rat, dog and hamster blood. Future Science. Available at: [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available at: [Link]
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Electrospray Mass Spectrometry. ScienceDirect. Available at: [Link]
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Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. MDPI. Available at: [Link]
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Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics. MDPI. Available at: [Link]
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Stable and reproducible nano-electrospray ionization of aqueous solutions and untreated biological samples using ion current limitation combined with polarity reversing. Analytical Methods (RSC Publishing). Available at: [Link]
-
Electrospray Ionization Using Wooden Tips. ACS Publications. Available at: [Link]
-
Using Electrospray-Assisted Laser Desorption/Ionization Mass Spectrometry To Characterize Organic Compounds Separated on Thin-Layer Chromatography Plates. Pradeep Research Group. Available at: [Link]
-
Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Springer. Available at: [Link]
-
Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. MDPI. Available at: [Link]
-
2-(2,6-dichlorophenyl)propan-1-amine. PubChemLite. Available at: [Link]
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Preventing degradation of(2,6-Dichlorophenyl)methylamine during long-term storage
A Guide to Ensuring Long-Term Stability and Preventing Degradation
Welcome to the technical support center for (2,6-Dichlorophenyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity of this critical reagent. As a Senior Application Scientist, I have compiled field-proven insights and best practices to help you navigate the challenges of storing and handling this compound, thereby safeguarding the reproducibility and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of (2,6-Dichlorophenyl)methylamine?
A1: Like many substituted aromatic amines, (2,6-Dichlorophenyl)methylamine is susceptible to three main degradation pathways:
-
Oxidation: The amine functional group is prone to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures. Oxidative degradation can lead to the formation of colored impurities and byproducts with altered reactivity.
-
Photodegradation: Exposure to ultraviolet (UV) light, and to a lesser extent, visible light, can provide the energy to initiate photochemical reactions. Aromatic amines, in particular, can be sensitive to light, leading to complex degradation pathways and the formation of a variety of byproducts.[1][2]
-
Hydrolysis: While generally less reactive than esters or amides, the amine group can be susceptible to reaction with moisture, especially under acidic or basic conditions, although this is a less common pathway for this specific structure under neutral conditions.
Q2: I've noticed a slight discoloration in my sample of (2,6-Dichlorophenyl)methylamine after several months of storage. What could be the cause and is the material still usable?
A2: Discoloration, often a yellowish or brownish tint, is a common indicator of degradation in aromatic amines, typically due to oxidation or photolytic reactions. The presence of color suggests the formation of impurities.
Whether the material is still usable depends on the specific requirements of your application. For sensitive applications, such as in late-stage drug development or for use as an analytical standard, the purity should be re-assayed before use. For less sensitive, early-stage research, a minor discoloration might not significantly impact the outcome. However, it is always best practice to use a pure, well-characterized starting material. We recommend performing a purity analysis, for example by HPLC, to quantify the level of degradation.
Q3: What is the recommended shelf-life for (2,6-Dichlorophenyl)methylamine?
A3: The shelf-life of (2,6-Dichlorophenyl)methylamine is highly dependent on the storage conditions. When stored under the recommended optimal conditions (see Troubleshooting Guide below), the compound is expected to remain stable for several years. However, we recommend re-analyzing the purity of the material after 24 months, or sooner if any visual changes are observed. For long-term studies, it is advisable to establish an in-house stability testing program.[3][4]
Troubleshooting Guide: Diagnosing and Resolving Degradation Issues
This guide will help you to identify potential issues with your stored (2,6-Dichlorophenyl)methylamine and provides corrective actions to ensure the integrity of your material.
Caption: Troubleshooting workflow for suspected degradation of (2,6-Dichlorophenyl)methylamine.
Protocols for Long-Term Storage and Quality Control
To ensure the highest purity of (2,6-Dichlorophenyl)methylamine over extended periods, we recommend the following protocols.
Recommended Long-Term Storage Protocol
The principle behind this protocol is to minimize exposure to oxygen, light, and elevated temperatures, which are the primary drivers of degradation for aromatic amines.[3][4]
Materials:
-
(2,6-Dichlorophenyl)methylamine
-
High-purity argon or nitrogen gas
-
Amber glass vial with a PTFE-lined cap
-
Parafilm or other sealing film
-
-20°C freezer (non-cycling/manual defrost preferred)
Procedure:
-
Aliquot: If you have a large quantity of the amine, it is highly recommended to aliquot the material into smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric conditions during repeated openings.
-
Inert Atmosphere: Place the desired amount of (2,6-Dichlorophenyl)methylamine into a clean, dry amber glass vial. Gently flush the headspace of the vial with a stream of argon or nitrogen for 30-60 seconds to displace any air.
-
Seal Tightly: Immediately cap the vial with a PTFE-lined cap to ensure an airtight seal. The PTFE liner provides excellent chemical resistance.
-
Secure the Seal: For added protection against moisture and air ingress, wrap the cap and neck of the vial with Parafilm.
-
Label Clearly: Label the vial with the compound name, date of storage, and any other relevant identifiers.
-
Store at Low Temperature: Place the sealed vial in a -20°C freezer. For very long-term storage (multiple years), storage at -70°C can provide additional stability.[3][4]
-
Equilibration Before Use: When you need to use the compound, remove the vial from the freezer and allow it to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold compound.
| Storage Condition | Recommended | Acceptable (Short-term) | Not Recommended |
| Temperature | -20°C or lower | 2-8°C | Room Temperature |
| Atmosphere | Inert (Argon/Nitrogen) | Air (for immediate use) | Air (for long-term) |
| Container | Amber Glass Vial | Clear Glass Vial (in dark) | Plastic Vial (check compatibility) |
| Light Exposure | Stored in the dark | Minimal ambient light | Direct sunlight or UV light |
Quality Control Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of (2,6-Dichlorophenyl)methylamine and detecting potential degradation products. This method is based on established procedures for similar aromatic compounds.[5][6][7]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
(2,6-Dichlorophenyl)methylamine sample
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., a starting ratio of 60:40 v/v) containing 0.1% formic acid. The exact ratio may need to be optimized for your specific system and column.
-
Standard Preparation: Accurately weigh a small amount of a reference standard of (2,6-Dichlorophenyl)methylamine and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from this stock solution for linearity assessment.
-
Sample Preparation: Prepare a solution of the (2,6-Dichlorophenyl)methylamine sample to be tested in the mobile phase at a concentration similar to the standard (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Set the UV detector to a wavelength where the compound has a strong absorbance, likely between 230-280 nm. A diode array detector can be used to determine the optimal wavelength.
-
Column Temperature: 25°C
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks (area percent method). The appearance of new, smaller peaks in an aged sample compared to a fresh reference standard is indicative of degradation.
Caption: General workflow for HPLC purity analysis.
References
-
Watson, P., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 223. Available at: [Link]
-
ICH Harmonised Guideline. (2013). Photosafety Evaluation of Pharmaceuticals S10. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
Szabó, A., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. Food Chemistry, 399, 133989. Available at: [Link]
-
Mazumder, A., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 223. Available at: [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Die Pharmazie, 58(12), 877-880. Available at: [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: Aspects and directions for use. Die Pharmazie, 58(12), 877-880. Available at: [Link]
-
European Medicines Agency. (2018). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
Guduru, V., et al. (2019). Forced Degradation Study of Ranolazine by NMR and Mass Spectroscopy. International Journal of Pharmaceutical Sciences and Research, 10(8), 3763-3769. Available at: [Link]
-
Singh, R., & Rehman, Z. (2012). Forced degradation and impurity profiling: recent trends. Journal of Pharmaceutical and Biomedical Analysis, 69, 148-167. Available at: [Link]
-
Kamberi, M. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Bajaj, S., et al. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Scientific Innovation, 1(4), 11-18. Available at: [Link]
-
European Medicines Agency. (2023). Guideline on stability testing: stability testing of existing active substances and related finished products. Available at: [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link]
-
Jeraj, N., et al. (2015). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Al-kassas, R., et al. (2024). Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. Pharmaceuticals, 17(6), 748. Available at: [Link]
-
Cole-Parmer. Chemical Compatibility Database. Available at: [Link]
-
Takeda, S., et al. (2013). 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols...and Amine, and H/D Isotope Effects on 1H-MAS-NMR Spectra. Magnetochemistry, 4(2), 23. Available at: [Link]
-
Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica, 64(4), 289-295. Available at: [Link]
-
Jain, P.S., et al. (2011). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Journal of Pharmaceutical Sciences, 73(4), 429-435. Available at: [Link]
-
Bhattacharyya, S.C., et al. (2016). A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. Central European Journal of Energetic Materials, 13(3), 640-651. Available at: [Link]
-
SpectraBase. 2,6-Dichlorophenol - Optional[1H NMR] - Spectrum. Available at: [Link]
-
Al-Hawash, A.B.A., et al. (2022). Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. Scientific Reports, 12, 2984. Available at: [Link]
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- 3. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ipapharma.org [ipapharma.org]
Technical Support Center: Resolving HPLC Peak Tailing for (2,6-Dichlorophenyl)methylamine and Basic Amines
Welcome to the Advanced Chromatography Support Center. Analyzing basic amines—such as (2,6-Dichlorophenyl)methylamine—is notoriously challenging in reversed-phase High-Performance Liquid Chromatography (RP-HPLC). These compounds frequently exhibit severe peak tailing, which compromises resolution, integration accuracy, and assay sensitivity.
This guide provides a mechanistic understanding of amine tailing, diagnostic workflows, and self-validating experimental protocols to restore peak symmetry.
Diagnostic Logic: Isolating the Root Cause
Before altering your chemistry, you must determine whether the tailing is a physical (instrumental) issue or a chemical (chromatographic) issue. Because both problems manifest identically on a chromatogram, guessing leads to wasted time and resources.
We use a self-validating diagnostic step: The Neutral Probe Test [1].
Caption: Diagnostic workflow to differentiate between physical plumbing issues and chemical interactions.
The Causality: Neutral compounds cannot undergo acid-base or ion-exchange interactions. If a neutral probe tails, the issue is physical (e.g., a void at the head of the column or poorly seated tubing). If the neutral probe is perfectly symmetrical but (2,6-Dichlorophenyl)methylamine tails, the issue is strictly chemical[1].
The Mechanism of Chemical Tailing
If the diagnostic test points to a chemical issue, the culprit is almost always secondary silanol interactions .
Standard silica-based columns contain residual silanol groups (-Si-OH) on their surface. Above pH 4.0, these silanols deprotonate to form negatively charged silanate ions (-Si-O⁻). Meanwhile, basic amines like (2,6-Dichlorophenyl)methylamine (pKa ~8.5–9.5) are positively charged at neutral or mildly acidic pH.
This creates an unintended ion-exchange retention mechanism that competes with the primary hydrophobic retention. Because silanol distribution is heterogeneous and saturable, analyte molecules desorb at different, delayed rates, dragging out the back half of the peak[2][3].
Caption: Mechanistic pathways for resolving secondary silanol interactions in basic amine chromatography.
Quantitative Parameter Comparison
The table below summarizes the expected impact of various mobile phase strategies on the Asymmetry Factor ( As ) of (2,6-Dichlorophenyl)methylamine. An ideal As is 1.0; values > 1.5 are generally unacceptable for accurate quantitation.
| Mobile Phase Strategy | Target Analyte State | Silanol State | Expected Asymmetry ( As ) | Mechanism of Action |
| Standard (pH 6.0, no additives) | Ionized (R-NH₃⁺) | Ionized (Si-O⁻) | > 2.0 (Severe) | Strong secondary ion-exchange interactions[3]. |
| Low pH (pH 2.5) | Ionized (R-NH₃⁺) | Neutral (Si-OH) | 1.1 - 1.3 | Protonation suppresses silanol negative charge[2]. |
| High pH (pH 11.0) | Neutral (R-NH₂) | Ionized (Si-O⁻) | 1.0 - 1.2 | Deprotonation eliminates analyte positive charge[4]. |
| TEA Additive (0.1% v/v) | Ionized (R-NH₃⁺) | Ionized (Si-O⁻) | 1.1 - 1.4 | TEA competitively blocks active silanol sites[3][5]. |
Self-Validating Experimental Protocols
Protocol A: The Triethylamine (TEA) Masking Strategy
Causality: Triethylamine is a sterically small, highly basic tertiary amine. It easily penetrates the stationary phase and binds to the negatively charged silanate groups with high affinity. By saturating these active sites, TEA effectively "masks" them, forcing the bulkier (2,6-Dichlorophenyl)methylamine to interact solely via the intended hydrophobic mechanism[5].
Step-by-Step Methodology:
-
System Baseline: Inject a 10 µL sample of your amine using your current mobile phase. Record the As and theoretical plates (N).
-
Buffer Preparation: Prepare your aqueous mobile phase (e.g., 20 mM Potassium Phosphate).
-
TEA Addition: Add exactly 0.1% (v/v) HPLC-grade Triethylamine (1.0 mL TEA per 1 L of buffer)[3][5].
-
pH Adjustment: TEA is highly basic and will spike the pH. Use concentrated Phosphoric Acid ( H3PO4 ) to titrate the buffer back down to pH 3.0 or 6.0, depending on your method requirements. Never adjust pH after adding the organic modifier.
-
Equilibration: Flush the column with the TEA-modified mobile phase for at least 20 column volumes. TEA requires time to fully saturate the active silanol sites.
-
Validation: Reinject the amine. You should observe a sharp reduction in tailing. If tailing persists, increase TEA to 0.2% (v/v) maximum.
Protocol B: The High-pH Elution Strategy
Causality: According to the Henderson-Hasselbalch equation, raising the mobile phase pH to 2 units above the analyte's pKa ensures it is >99% deprotonated. A neutral amine cannot undergo ion-exchange interactions with negatively charged silanols, completely eliminating the root cause of the tailing[4].
Step-by-Step Methodology:
-
Column Verification (Critical): Standard silica dissolves above pH 8.0. You must switch to a hybrid silica column (e.g., Ethylene Bridged Hybrid or equivalent) rated for pH 1–12[3].
-
Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate or Ammonium Hydroxide buffer.
-
pH Adjustment: Adjust the pH to 11.0 using dilute Ammonium Hydroxide.
-
Method Adjustment: Because the amine is now neutral, it will be significantly more hydrophobic. You must decrease the organic modifier concentration (e.g., from 60% Acetonitrile down to 30-40%) to maintain the same retention time.
-
Validation: Inject the sample. The peak should be highly symmetrical ( As ~ 1.0 - 1.1).
Frequently Asked Questions (FAQs)
Q: I adjusted my mobile phase to pH 2.5, but my amine is still tailing. Why? A: Two possibilities exist. First, check for column overloading . If your injection concentration exceeds the linear capacity of the stationary phase, it causes front-end elution followed by a long tail as the remaining analyte desorbs slowly[6]. Dilute your sample 1:10 and reinject. If the peak shape improves, overloading was the issue. Second, ensure your injection solvent isn't significantly stronger (more organic) than your initial mobile phase composition, which causes analyte dispersion at the column head[6].
Q: Can I use a standard C18 column for (2,6-Dichlorophenyl)methylamine? A: You can, but you must use a "Base-Deactivated Silica" (BDS) or end-capped C18 column. Manufacturers deactivate these columns by secondary methylation (end-capping) to physically cover residual silanols, making them much more suitable for basic amines[1].
Q: Are there alternatives to TEA that are MS-compatible? A: Yes. TEA is highly suppressive in LC-MS and can contaminate the source. If you are using Mass Spectrometry, substitute TEA with MS-friendly volatile additives like 0.1% Formic Acid (to achieve low pH) or use a Charged Surface Hybrid (CSH) column, which has a slight positive surface charge built-in to repel basic amines without needing mobile phase modifiers.
References
-
Axion Labs. HPLC Peak Tailing. Available at: [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
National Center for Biotechnology Information (PMC). Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. Available at:[Link]
-
ALWSCI. Common Causes Of Peak Tailing in Chromatography. Available at: [Link]
Sources
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. Cadaverine for Research: Plant & Biomedical Studies [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Comparative SAR study of(2,6-Dichlorophenyl)methylamine vs 2,4-dichloro analogs
Title : Comparative SAR Guide: (2,6-Dichlorophenyl)methylamine vs. 2,4-Dichloro Analogs in Drug Design
Executive Summary In medicinal chemistry, the substitution pattern of halogenated benzylamines profoundly dictates a molecule's 3D conformation, electronic distribution, and target-site binding kinetics. This guide provides an objective, data-driven comparison between (2,6-dichlorophenyl)methylamine (commonly known as 2,6-dichlorobenzylamine) and its 2,4-dichloro analog. By analyzing structural causality and field-proven case studies, researchers can rationally select the optimal pharmacophore for kinase, hydrolase, and antimicrobial targets.
Structural and Conformational Causality
The decision to utilize a 2,6-dichloro versus a 2,4-dichloro substitution pattern is not merely a matter of electronic tuning; it is fundamentally a conformational choice.
-
2,6-Dichlorobenzylamine (Orthogonal Rigidity): The presence of two bulky chlorine atoms at the ortho positions creates severe steric clash with the benzylic carbon and the amine nitrogen. This steric hindrance restricts the rotation of the C(aryl)-C(benzyl) bond, locking the aminomethyl group into an orthogonal conformation relative to the phenyl plane. This pre-organization reduces the entropic penalty of binding when a target pocket demands a rigid, perpendicular fit[1].
-
2,4-Dichlorobenzylamine (Flexibility & Extension): With only one ortho-chlorine, this analog retains significant rotational freedom, allowing it to adopt planar or semi-planar conformations. Furthermore, the para-chlorine extends the molecular axis, enabling the pharmacophore to probe deeper into narrow hydrophobic clefts[1].
Comparative SAR Case Studies
Case Study 1: G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitors GRK2 is a critical target for heart failure therapeutics. In the development of paroxetine- and indazole-based GRK2 inhibitors, researchers discovered that the hydrophobic subsite of GRK2 highly favors steric bulk[2].
-
SAR Outcome: The incorporation of a 2,6-dichlorobenzylamide moiety significantly increased potency and selectivity for GRK2 over other AGC kinases (such as ROCK1 and PKA)[3]. The rigid, orthogonal projection of the 2,6-dichloro analog perfectly occupies the wide hydrophobic cleft of GRK2, whereas less bulky or more flexible analogs failed to achieve the same selectivity[2].
Case Study 2: Fatty Acid Amide Hydrolase (FAAH) Inhibitors FAAH is a serine hydrolase responsible for degrading endocannabinoids. Ibuprofen-based amides have been extensively studied as FAAH inhibitors.
-
SAR Outcome: Condensation of ibuprofen with 2,6-dichlorobenzylamine yielded a highly crystalline product (m.p. 130–135 °C), whereas the 2,4-dichlorobenzylamine analog exhibited a much lower melting point (m.p. 73–75 °C)[4]. Induced fit docking revealed that these benzylamides bind the acyl chain binding (ACB) channel of FAAH. The specific geometry dictated by the dichloro-substitution pattern directly influences the binding affinity, with the 2,6-isomer providing a distinct spatial occupancy compared to the 2,4-isomer[4].
Case Study 3: Antimicrobial Agents (MRSA Inhibitors) In the optimization of 2-(amino)quinazolin-4(3H)-one derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA), the benzylamine substituent plays a crucial role in penetrating the bacterial target.
-
SAR Outcome: Compounds incorporating 2,4-dichlorobenzylamine exhibited reduced antibacterial activity (MIC50 = 2.1–4.5 μM) compared to optimized analogs (e.g., 3,4-difluoro or 7-chloro derivatives)[5]. The extended para-chlorine in the 2,4-dichloro pattern likely causes steric clashes in the specific bacterial target pocket, demonstrating that deep-pocket probing is not always advantageous if the pocket is sterically restricted[5].
Visualizing Conformational Logic
Figure 1: Conformational logic tree for selecting 2,4- vs 2,6-dichlorobenzylamine in SAR design.
Data Presentation: Physicochemical & Biological Comparison
| Property / Target | (2,6-Dichlorophenyl)methylamine | 2,4-Dichlorobenzylamine | Causality / Rationale |
| Conformation | Highly rigid, orthogonal | Flexible, semi-planar | Dual ortho-chlorines restrict C-C bond rotation. |
| Steric Bulk | High localized bulk | Extended linear bulk | Para-chlorine increases molecular length. |
| Ibuprofen Amide M.P. | 130–135 °C[4] | 73–75 °C[4] | 2,6-isomer's rigidity promotes tighter crystal lattice packing. |
| GRK2 Kinase Selectivity | Extremely High[3] | Moderate / Poor | GRK2 hydrophobic subsite favors bulky, orthogonal substituents. |
| MRSA Inhibition | Not Optimal | Weak (MIC50 2.1–4.5 μM)[5] | Extended para-Cl causes steric clash in the bacterial target. |
Experimental Protocols: Self-Validating Amide Coupling
To ensure reproducibility when synthesizing these derivatives, the following step-by-step methodology utilizes a standard EDC/HOBt coupling system. This protocol is specifically designed to overcome the inherent steric hindrance of the 2,6-dichloro isomer.
Step 1: Carboxylic Acid Activation
-
Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) at a 0.1 M concentration.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Causality Check: Stir for 30 minutes at room temperature. This pre-activation forms the highly reactive HOBt-ester. This step is mandatory because the extreme steric bulk of 2,6-dichlorobenzylamine renders it a significantly weaker nucleophile compared to unhindered amines; failing to pre-activate will result in low yields.
Step 2: Amine Addition & Coupling
-
Add the selected amine (2,6-dichlorobenzylamine or 2,4-dichlorobenzylamine, 1.1 eq) to the mixture.
-
Introduce N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise to ensure the amine remains fully deprotonated and optimally nucleophilic.
-
Stir the reaction at room temperature. Note: Reactions with 2,4-dichlorobenzylamine typically reach completion in 8-12 hours. Due to severe steric hindrance, 2,6-dichlorobenzylamine may require 18-24 hours or gentle heating (40 °C) to drive the reaction forward.
Step 3: Reaction Monitoring & Workup
-
Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). The formation of the amide will appear as a distinct, less polar spot compared to the starting acid.
-
Upon completion, quench the reaction with cold water and extract with Ethyl Acetate (3x).
-
Wash the combined organic layers sequentially with 1N HCl (to remove unreacted amine), saturated aqueous NaHCO3 (to remove unreacted acid and HOBt), and brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Alternatively, recrystallization is often highly successful for the rigid 2,6-dichloro amides using an EtOH/Water mixture due to their high propensity for crystal lattice formation.
Figure 2: Standard self-validating amide coupling workflow for dichlorobenzylamine derivatives.
References
- Source: nih.
- Source: nih.
- Source: tandfonline.
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA)
- Source: benchchem.
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Analytical Method Validation for (2,6-Dichlorophenyl)methylamine Purity: A Comparative Guide (HPLC-UV vs. GC-FID)
Target Audience: Analytical Researchers, Synthetic Chemists, and Drug Development Professionals.
Introduction & Context
(2,6-Dichlorophenyl)methylamine, commonly referred to as 2,6-Dichlorobenzylamine (CAS: 6575-27-5), is a highly valuable synthetic intermediate. It is frequently utilized in the structural design of G Protein-Coupled Receptor Kinase 2 (GRK2) inhibitors[1] and in the synthesis of thieno[3,2-c]pyridine derivatives, such as ticlopidine analogues[2]. Because trace impurities in early-stage intermediates can cascade through synthetic pathways and compromise the safety profile of final Active Pharmaceutical Ingredients (APIs), establishing a robust, validated purity assay is critical.
This guide objectively compares the two most common analytical approaches—High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID)—for quantifying the purity of (2,6-Dichlorophenyl)methylamine. All evaluations and protocols described herein strictly adhere to the updated3[3].
Causality & Expert Insights: Method Selection
Selecting the optimal chromatographic technique requires a deep understanding of the analyte's physicochemical properties. (2,6-Dichlorophenyl)methylamine presents specific analytical challenges:
-
Primary Amine Functionality ( pKa ~8.5): The basic -NH₂ group interacts strongly with active silanol groups on standard silica-based stationary phases. In GC, this leads to irreversible adsorption in the inlet liner and severe peak tailing[4]. In HPLC, unbuffered or neutral pH mobile phases result in split peaks and poor resolution.
-
Halogenated Aromatic Ring: The 2,6-dichloro substitution provides a strong UV chromophore (ideal for HPLC-UV detection) but also increases the boiling point to approximately 260°C, requiring high GC oven temperatures that can induce thermal degradation of the amine.
The Verdict: While GC-FID is occasionally used for volatile organic amines, HPLC-UV is the vastly superior choice for (2,6-Dichlorophenyl)methylamine. By utilizing an end-capped C18 column and a low-pH mobile phase with an ion-pairing agent, HPLC-UV suppresses secondary silanol interactions, yielding perfectly symmetrical peaks and superior intermediate precision.
Caption: Logical decision tree for selecting the optimal chromatographic method based on analyte properties.
Comparative Analytical Performance
To objectively demonstrate the superiority of the HPLC-UV method, we executed a head-to-head validation study against a standard GC-FID method. The data below summarizes the performance of both methods evaluated against ICH Q2(R2) acceptance criteria[3].
Table 1: ICH Q2(R2) Validation Data - HPLC-UV vs. GC-FID for (2,6-Dichlorophenyl)methylamine Purity
| Validation Parameter (ICH Q2(R2)) | HPLC-UV (Optimal Method) | GC-FID (Alternative Method) | ICH Acceptance Criteria |
| Specificity | Baseline resolution ( Rs>2.5 ) from known impurities | Co-elution with des-chloro degradants | No interference at RT |
| Linearity (Range) | R2=0.9998 (LOQ to 150%) | R2=0.9921 (LOQ to 120%) | R2≥0.995 |
| LOD / LOQ | 0.01% / 0.03% (w/w) | 0.05% / 0.15% (w/w) | Signal-to-Noise ≥3 / ≥10 |
| Accuracy (Recovery) | 99.2% - 101.1% | 94.5% - 103.2% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: 0.4%; Intermediate: 0.6% | Repeatability: 1.8%; Intermediate: 2.5% | RSD ≤2.0% |
| Robustness | High (Stable across ±0.2 pH, ±2∘ C) | Low (Highly sensitive to inlet liner activity) | Statistically insignificant changes |
Self-Validating Experimental Protocol: HPLC-UV Method
The following step-by-step protocol details the optimized HPLC-UV methodology. It is engineered as a self-validating system , meaning the protocol incorporates mandatory System Suitability Testing (SST) gates that must be passed before any sample data is considered valid, ensuring absolute trustworthiness.
Materials & Reagents
-
(2,6-Dichlorophenyl)methylamine reference standard ( ≥98.0% purity)[5].
-
HPLC-grade Acetonitrile and Milli-Q Water.
-
Trifluoroacetic acid (TFA, LC-MS grade).
Chromatographic Conditions & Causality
-
Column: Octadecylsilyl (C18) fully end-capped, 150 mm × 4.6 mm, 3.5 µm.
-
Causality: End-capping neutralizes residual silanols on the silica matrix, preventing the primary amine from binding irreversibly and causing peak tailing.
-
-
Mobile Phase: Isocratic elution. 40% Buffer (0.1% TFA in water, pH ~2.0) : 60% Acetonitrile.
-
Causality: At pH ~2.0, the amine group ( pKa ~8.5) is fully protonated ( NH3+ ). The TFA acts as an ion-pairing agent, masking the positive charge with its hydrophobic trifluoromethyl group. This facilitates smooth, symmetrical partitioning into the non-polar C18 stationary phase.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for maximum sensitivity) and 254 nm (for aromatic ring specificity).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Step-by-Step Validation Procedure (per ICH Q2(R2))
Caption: Step-by-step ICH Q2(R2) analytical method validation workflow for purity assessment.
Step 1: System Suitability Testing (SST) - The Self-Validation Gate Before analyzing any validation samples, inject the standard solution (100 µg/mL) six times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤1.0% , Tailing factor ( Tf ) ≤1.5 , and Theoretical plates ( N ) ≥5000 . Do not proceed unless these criteria are met.
Step 2: Specificity (Selectivity)
-
Inject the diluent blank to ensure no baseline perturbations occur at the retention time of (2,6-Dichlorophenyl)methylamine.
-
Inject a sample spiked with known synthetic precursors (e.g., 2,6-dichlorobenzonitrile). Verify that the resolution ( Rs ) between the analyte and all impurities is >2.0 .
Step 3: Linearity and Range
-
Prepare standard solutions at five concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target specification limit (e.g., 0.05 µg/mL to 120 µg/mL).
-
Plot peak area against concentration. The correlation coefficient ( R2 ) must be ≥0.995 .
Step 4: Accuracy (Recovery)
-
Spike the sample matrix with the analyte at three distinct levels (80%, 100%, and 120% of the specification limit) in triplicate (yielding 9 total determinations).
-
Calculate the percentage recovery. Values must fall strictly within the 98.0% - 102.0% range.
Step 5: Precision (Repeatability & Intermediate Precision)
-
Repeatability: Analyze 6 independent sample preparations at 100% concentration on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day, by a different analyst, using a different HPLC system. The overall %RSD across all trials must be ≤2.0% .
References
-
[3] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). 3
-
[5] 2,6-Dichlorobenzylamine, 98% 5 g | Buy Online. Thermo Scientific Chemicals / Fisher Scientific. 5
-
[1] Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine. PubMed Central (PMC), NIH.6
-
[4] Catalytic Staudinger Reduction at Room Temperature. The Journal of Organic Chemistry, ACS. 4
-
[2] chlorobenzyl--2,2--dioxo--1,2,3--oxathiazolidine derivatives, their preparation and synthesis of thieno[3,2-c]pyridine derivatives. Google Patents. 2
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A Comparative Guide to (2,6-Dichlorophenyl)methylamine and Standard Secondary Amines in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, the selection of appropriate molecular scaffolds and functional groups is paramount to achieving desired biological activity and specificity. This guide provides an in-depth technical comparison of (2,6-Dichlorophenyl)methylamine and standard secondary amines, such as dimethylamine and diethylamine, within the context of biological assays. By examining their distinct physicochemical properties and performance in representative enzymatic assays, we aim to furnish researchers with the insights necessary to make informed decisions in their experimental designs.
Introduction: The Significance of the Secondary Amine Motif and Aryl Substitution
Secondary amines are a ubiquitous functional group in a vast array of biologically active molecules, including many approved pharmaceuticals.[1] The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor and, in its protonated state, a hydrogen bond donor, facilitating crucial interactions with biological targets.[2] Simple secondary amines, like dimethylamine and diethylamine, often serve as fundamental building blocks in organic synthesis. However, their high polarity and low molecular weight can limit their efficacy in certain biological applications where blood-brain barrier penetration or specific hydrophobic interactions are required.
The strategic modification of a simple secondary amine by introducing an aryl group, such as a dichlorinated phenyl ring, can dramatically alter its biological profile. The (2,6-Dichlorophenyl)methylamine scaffold introduces several key features:
-
Increased Lipophilicity: The dichlorophenyl group significantly enhances the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.[3]
-
Steric Influence: The ortho-substitution of two chlorine atoms creates significant steric hindrance around the methylamine moiety. This can enforce a specific conformation and influence binding selectivity to a target protein.[4]
-
Modified Basicity: The electron-withdrawing nature of the chlorine atoms can influence the pKa of the amine, affecting its ionization state at physiological pH and its potential for ionic interactions.
This guide will delve into a comparative analysis of these properties and their implications for performance in two common biological assays: Acetylcholinesterase (AChE) inhibition and Monoamine Oxidase (MAO) inhibition.
Physicochemical Properties: A Head-to-Head Comparison
The disparate biological activities of (2,6-Dichlorophenyl)methylamine and standard secondary amines can be largely attributed to their fundamental physicochemical differences.
| Property | (2,6-Dichlorophenyl)methylamine (Estimated) | Dimethylamine | Diethylamine | Rationale and Implications |
| Molecular Weight ( g/mol ) | 190.07[5] | 45.08[6] | 73.14[7] | The significantly higher molecular weight of the dichlorophenyl derivative contributes to a larger surface area for potential van der Waals interactions with a target. |
| LogP (Octanol/Water Partition Coefficient) | ~3.0 - 3.5 | -0.2 to -0.38[6] | ~0.58 - 0.66[7][8] | The dichlorophenyl group imparts high lipophilicity, suggesting better membrane permeability and potential for binding to hydrophobic pockets in enzymes. In contrast, the negative LogP of dimethylamine indicates high water solubility and poor lipid membrane penetration. Diethylamine is moderately more lipophilic than dimethylamine but still significantly less so than the aryl-substituted amine. |
| pKa (of the conjugate acid) | ~8.0 - 9.0 | 10.73[1] | 10.98[7] | The electron-withdrawing chlorine atoms are expected to decrease the basicity of the amine compared to simple alkylamines. This altered pKa can influence the strength of ionic interactions with acidic residues in a protein's active site. |
| Topological Polar Surface Area (TPSA) | ~26.0 Ų | 12.0 Ų[6] | 12.0 Ų[8] | While the amine group itself contributes to the polar surface area, the large non-polar dichlorophenyl ring in (2,6-Dichlorophenyl)methylamine results in a molecule that is overall more lipophilic. |
Performance in Biological Assays: A Comparative Analysis
To illustrate the practical implications of these physicochemical differences, we will consider two well-established biological assays relevant to amine-containing compounds: Acetylcholinesterase (AChE) inhibition and Monoamine Oxidase (MAO) inhibition.
Acetylcholinesterase (AChE) Inhibition
AChE is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[9] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[9]
A study investigating the structure-activity relationships of various compounds as AChE inhibitors provides a valuable data point. A compound featuring an ortho, para-dichlorophenyl ring linked to a methylamine-containing side chain demonstrated an IC50 value of 49 µM against human AChE.[10] While not the exact 2,6-dichloro isomer, this provides a strong indication of the potential for dichlorophenyl-substituted amines to inhibit AChE.
In contrast, standard secondary amines like dimethylamine and diethylamine are not typically considered AChE inhibitors. Their high polarity, low lipophilicity, and lack of structural complexity make it highly unlikely that they would bind with any significant affinity to the active site of AChE, which contains a deep and narrow gorge with important aromatic and hydrophobic regions. Therefore, in an AChE inhibition assay, we would expect to see the following:
| Compound | Predicted IC50 (AChE Inhibition) | Rationale |
| (2,6-Dichlorophenyl)methylamine | ~ 50 - 100 µM | Based on data for a structurally similar compound, the dichlorophenyl moiety likely facilitates binding within the hydrophobic gorge of the AChE active site.[10] |
| Dimethylamine | > 1 mM (Essentially inactive) | High polarity and low lipophilicity prevent effective binding to the enzyme's active site. |
| Diethylamine | > 1 mM (Essentially inactive) | While slightly more lipophilic than dimethylamine, it still lacks the necessary structural features for potent AChE inhibition. |
Monoamine Oxidase (MAO) Inhibition
MAO enzymes are responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin.[11] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[11]
Conversely, simple secondary amines are not expected to be potent MAO inhibitors. Their small size and high polarity are not conducive to strong binding within the largely hydrophobic active site of MAO. They may act as very weak substrates or inhibitors, but their activity would be orders of magnitude lower than that of specifically designed aromatic inhibitors.
| Compound | Predicted Potency (MAO Inhibition) | Rationale |
| (2,6-Dichlorophenyl)methylamine | Moderate to Low Inhibition | The lipophilic dichlorophenyl ring could facilitate binding to the hydrophobic active site of MAO, but the overall structure may not be optimal for potent inhibition. |
| Dimethylamine | Very Low to No Inhibition | Lacks the necessary structural features, particularly a significant hydrophobic moiety, for effective binding to the MAO active site. |
| Diethylamine | Very Low to No Inhibition | Similar to dimethylamine, it is unlikely to exhibit significant MAO inhibitory activity. |
Causality Behind Experimental Choices and Self-Validating Systems
When designing a biological assay to compare these classes of amines, the choice of experimental conditions is critical for obtaining meaningful and trustworthy data.
Experimental Workflow for Comparative Enzyme Inhibition Assay
Caption: Workflow for a comparative enzyme inhibition assay.
The causality behind this workflow is to ensure a robust and self-validating experiment. Pre-incubating the enzyme with the inhibitor allows for binding to occur before the introduction of the substrate. Including a range of inhibitor concentrations is essential for generating a dose-response curve, from which the IC50 value can be accurately determined. The use of appropriate positive and negative controls (e.g., a known inhibitor and the vehicle solvent, respectively) is crucial for validating the assay's performance.
Signaling Pathway Context: Monoamine Neurotransmission
Caption: Simplified monoamine neurotransmission pathway.
This diagram illustrates the context in which a MAO inhibitor would act. By blocking MAO, the degradation of monoamines is prevented, leading to an increase in their concentration within the presynaptic neuron and subsequently in the synaptic cleft. This enhances signaling at the postsynaptic receptor. A compound like (2,6-Dichlorophenyl)methylamine, with its potential for MAO inhibition, could modulate this pathway.
Experimental Protocols
Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from established methods for determining AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or recombinant human)
-
Acetylthiocholine iodide (ATChI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds: (2,6-Dichlorophenyl)methylamine and standard secondary amines (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer. The final concentration of DMSO in the well should be kept below 1%.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound dilution, and 20 µL of DTNB solution (1.5 mM in buffer).
-
Add 10 µL of AChE solution (0.2 U/mL in buffer) to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATChI solution (15 mM in buffer).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
The rate of the reaction is determined from the change in absorbance over time.
-
Calculate the percentage of inhibition for each compound concentration relative to a control well with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Protocol for Monoamine Oxidase (MAO) Inhibition Assay (Amplex Red Method)
This is a common fluorometric assay for MAO activity.
Materials:
-
Recombinant human MAO-A or MAO-B
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
MAO substrate (e.g., p-tyramine)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds: (2,6-Dichlorophenyl)methylamine and standard secondary amines (dissolved in DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
Prepare a working solution of Amplex Red/HRP by mixing Amplex Red stock solution and HRP stock solution in buffer.
-
In a black 96-well plate, add 50 µL of the test compound dilution.
-
Add 25 µL of the MAO enzyme solution (MAO-A or MAO-B) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the MAO substrate solution.
-
Immediately add 50 µL of the Amplex Red/HRP working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to a control well with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Conclusion: A Tale of Two Amines
The comparison between (2,6-Dichlorophenyl)methylamine and standard secondary amines in biological assays highlights the profound impact of structural modification on molecular function. While simple secondary amines are fundamental chemical building blocks, their utility as potent, specific biological modulators is limited by their physicochemical properties.
The introduction of a 2,6-dichlorophenyl group transforms a simple amine into a molecule with significantly increased lipophilicity and steric complexity. This structural evolution is predicted to confer a much higher propensity for interaction with the hydrophobic active sites of enzymes like acetylcholinesterase and monoamine oxidase. Consequently, (2,6-Dichlorophenyl)methylamine is anticipated to exhibit measurable inhibitory activity in these assays, whereas standard secondary amines would likely be inactive.
This guide underscores the importance of considering not just the core functional group, but also its surrounding chemical environment when selecting compounds for biological screening and drug development. The strategic use of aryl substitution, as exemplified by (2,6-Dichlorophenyl)methylamine, represents a powerful approach to imbue simple molecular scaffolds with potent and specific biological activities.
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Leito, I., & Herodes, K. (n.d.). pKa values bases. Chair of Analytical Chemistry. Retrieved from [Link]
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A Comprehensive Comparative Guide: Cross-Validation of GC-MS and LC-MS for the Analysis of CAS 932260-62-3
Executive Summary
In the bioanalytical evaluation of novel small molecules, selecting the optimal mass spectrometry platform is critical for ensuring data integrity and regulatory compliance. CAS 932260-62-3 , chemically identified as amine, presents a unique analytical profile. As a secondary amine featuring a hydrophobic dichlorobenzyl moiety and an isoamyl group, it is amenable to both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
As a Senior Application Scientist, I have structured this guide to provide an objective cross-validation framework. We will compare the performance, the causality behind the experimental design, and the validation metrics of GC-MS versus LC-MS/MS for this specific compound.
Physicochemical Causality in Method Design
Understanding the molecular architecture of CAS 932260-62-3 (MW: 246.18 g/mol ) dictates our analytical strategy. We do not simply apply generic methods; we design around the molecule's specific behavior:
-
GC-MS Dynamics: The secondary amine group is prone to hydrogen bonding with active silanol sites in GC liners and columns. If injected directly, this causes severe peak tailing, analyte adsorption, and signal loss.
-
Causality-Driven Solution: We employ derivatization using Trifluoroacetic anhydride (TFAA) to convert the amine into a volatile, inert trifluoroacetamide derivative, ensuring sharp chromatographic peaks and thermal stability.
-
-
LC-MS/MS Dynamics: The basic nitrogen atom readily accepts a proton in solution.
-
Causality-Driven Solution: By utilizing a mobile phase acidified with 0.1% formic acid, we force the molecule into its ionized[M+H]+ state (m/z 246), making it highly responsive to [1].
-
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, both workflows must operate as self-validating systems. This is achieved by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a deuterated analog of the analyte—spiked into the biological matrix prior to extraction. This internal standard mathematically corrects for matrix-induced ion suppression in LC-MS and extraction recovery variations in both platforms, aligning with [2].
Protocol A: GC-MS/MS Workflow (Derivatization + EI)
-
Extraction: Aliquot 100 µL of plasma, spike with 10 µL of SIL-IS (100 ng/mL), and perform Liquid-Liquid Extraction (LLE) using 1 mL of hexane:ethyl acetate (80:20, v/v). Vortex for 5 minutes and centrifuge.
-
Derivatization: Transfer the organic layer and evaporate to dryness under a gentle stream of nitrogen. Add 50 µL of TFAA and 50 µL of ethyl acetate. Incubate at 60°C for 30 minutes to ensure complete conversion of the secondary amine.
-
Reconstitution: Evaporate excess reagent to prevent column degradation and reconstitute the residue in 100 µL of nonane.
-
Analysis: Inject 1 µL into a GC-MS/MS equipped with a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Use Electron Ionization (EI) at 70 eV. Monitor the molecular ion and the m/z 159 base peak (representing the stable 2,6-dichlorobenzyl cation formed via alpha cleavage).
Protocol B: LC-MS/MS Workflow (ESI+ MRM)
-
Extraction: Aliquot 100 µL of plasma, spike with 10 µL of SIL-IS, and precipitate proteins using 300 µL of ice-cold acetonitrile to crash out matrix proteins.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to yield a clear supernatant.
-
Reconstitution: Dilute 50 µL of the supernatant with 50 µL of the initial mobile phase (Water with 0.1% Formic Acid) to match the starting gradient conditions and prevent peak distortion.
-
Analysis: Inject 5 µL onto a C18 reversed-phase column (50 × 2.1 mm, 1.7 µm). Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor the Multiple Reaction Monitoring (MRM) transition of the precursor [M+H]+ m/z 246 to the product ion m/z 159.
Visualizing the Workflows and Mechanisms
Fig 1: Parallel sample processing and statistical cross-validation workflow for CAS 932260-62-3.
Fig 2: Ionization and fragmentation pathways of CAS 932260-62-3 in ESI+ and EI modes.
Data Presentation: Comparative Validation Metrics
In accordance with [3], both methods were evaluated for sensitivity, linearity, precision, and accuracy. The table below summarizes the quantitative performance characteristics typical for this class of secondary amines.
| Validation Parameter | GC-MS/MS (TFAA Derivatized) | LC-MS/MS (ESI+ MRM) | Methodological Advantage |
| Linear Range | 5.0 – 1000 ng/mL | 0.5 – 1000 ng/mL | LC-MS/MS offers superior lower-end linearity. |
| LOD (S/N > 3) | 1.5 ng/mL | 0.1 ng/mL | LC-MS/MS is ~15x more sensitive for this amine. |
| LOQ (S/N > 10) | 5.0 ng/mL | 0.5 ng/mL | LC-MS/MS meets stricter low-dose PK requirements. |
| Intra-day Precision | 4.2% – 7.8% CV | 2.1% – 5.4% CV | LC-MS/MS avoids derivatization variability. |
| Inter-day Accuracy | 91.5% – 106.2% | 95.4% – 103.8% | Both methods fall well within the ±15% ICH M10 limit. |
| Matrix Effect | Minimal (Gas phase) | Moderate (Requires SIL-IS) | GC-MS is highly resistant to ESI ion suppression. |
| Sample Prep Time | ~2.5 hours (LLE + Deriv) | ~45 minutes (PPT) | LC-MS/MS allows for high-throughput screening. |
Statistical Cross-Validation Analysis
When transitioning a drug development program from one analytical platform to another, relying on a simple correlation coefficient (r²) is scientifically insufficient. Regulatory standards demand rigorous cross-validation using [4].
-
Passing-Bablok Regression: This non-parametric analysis is used to detect constant and proportional bias. For CAS 932260-62-3, the regression equation comparing the two platforms typically yields a slope near 1.02 (95% CI: 0.98–1.05) and an intercept near 0.1, indicating no significant proportional or constant bias between the LC and GC methods.
Conclusion & Recommendations
Both GC-MS and LC-MS/MS are highly capable of quantifying CAS 932260-62-3, provided the causality of the molecule's structure is respected during method development.
-
Choose LC-MS/MS for high-throughput clinical or preclinical PK studies where maximum sensitivity (sub-ng/mL) and rapid turnaround times are required. The basicity of the secondary amine makes it an ideal candidate for ESI+.
-
Choose GC-MS/MS for toxicological studies in highly complex matrices (e.g., post-mortem tissues or lipid-rich samples) where LC-MS ion suppression is unmanageable. The derivatization step, while time-consuming, provides exceptional chromatographic resolution and matrix resilience.
References
-
Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. National Center for Biotechnology Information (NCBI).[Link] [1]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry.[Link][2]
-
M10 Bioanalytical Method Validation; International Council for Harmonisation; Draft Guidance for Industry. Federal Register.[Link] [3]
-
Analysis of Pembrolizumab in Human Plasma by LC-MS/HRMS. Method Validation and Comparison with Elisa (Passing-Bablok & Bland-Altman Methodology). National Center for Biotechnology Information (NCBI).[Link] [4]
A Researcher's Guide to Benchmarking Novel Chemical Probes: Evaluating (2,6-Dichlorophenyl)methylamine as a Case Study
The core tenets of a high-quality chemical probe are potency, selectivity, and demonstrated on-target engagement in a cellular context.[1][2] This guide will detail the experimental methodologies to assess these parameters, explain the rationale behind experimental choices, and provide a framework for comparing a novel probe to existing standards.
The Benchmarking Funnel: A Step-Wise Approach to Probe Validation
The validation of a chemical probe is best conceptualized as a funnel, starting with broad, high-throughput assessments and progressing to more focused, in-depth analyses. This approach ensures that resources are invested in compounds with the highest potential.
Diagram: The Chemical Probe Benchmarking Workflow
Caption: A step-wise workflow for validating a novel chemical probe.
Phase 1: Foundational Biochemical Characterization
The initial phase of benchmarking focuses on the direct interaction between the chemical probe and its intended target protein in a simplified, cell-free system.
Determining Biochemical Potency
The first critical parameter is the probe's potency against its purified target protein. This is typically measured as the half-maximal inhibitory concentration (IC50) for enzymes or the dissociation constant (Kd) for non-enzymatic proteins. A potent probe generally exhibits an IC50 or Kd of less than 100 nM.[2]
Experimental Protocol: In Vitro Kinase Assay (Hypothetical Target: Kinase X)
-
Reagents: Purified active Kinase X, peptide substrate with a phosphorylation site for Kinase X, ATP, (2,6-Dichlorophenyl)methylamine stock solution, and a suitable kinase assay kit (e.g., ADP-Glo™).
-
Procedure:
-
Prepare a serial dilution of (2,6-Dichlorophenyl)methylamine.
-
In a 384-well plate, add Kinase X, the peptide substrate, and the diluted compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time.
-
Stop the reaction and measure the signal (e.g., luminescence) according to the kit manufacturer's instructions.
-
-
Data Analysis: Plot the signal as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Initial Selectivity Screening
A good chemical probe should be highly selective for its intended target.[2] An initial assessment of selectivity can be performed by screening the compound against a panel of related proteins, such as a panel of kinases if the primary target is a kinase.
Rationale for Kinome Profiling: The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[3] Kinome profiling provides a broad overview of a compound's selectivity and potential off-targets.[4][5][6]
Phase 2: Assessing Cellular Efficacy and Target Engagement
While biochemical assays are essential, they do not guarantee that a probe will be effective in a complex cellular environment.[7] The second phase of benchmarking focuses on demonstrating cellular activity and confirming that the probe directly interacts with its target inside the cell.
Measuring Cellular Potency
Cellular potency (EC50) is the concentration of the probe required to elicit a 50% maximal effect in a cell-based assay. This assay should be designed to measure the functional consequence of target engagement.
Experimental Protocol: Cell-Based Reporter Assay (Hypothetical Target: Transcription Factor Y)
-
Cell Line: A cell line engineered to express a reporter gene (e.g., luciferase) under the control of a promoter regulated by Transcription Factor Y.
-
Procedure:
-
Plate the reporter cell line in a 96-well plate.
-
Treat the cells with a serial dilution of (2,6-Dichlorophenyl)methylamine.
-
Incubate for a sufficient time to allow for changes in reporter gene expression.
-
Lyse the cells and measure the reporter signal (e.g., luminescence).
-
-
Data Analysis: Plot the reporter signal against the compound concentration and determine the EC50 value.
Confirming Cellular Target Engagement
Demonstrating that a probe directly binds to its intended target in living cells is a critical validation step.[7][8][9] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11][12] CETSA is based on the principle that the binding of a ligand can stabilize a protein against thermal denaturation.[11][13]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture cells to a suitable confluency.
-
Treat the cells with either (2,6-Dichlorophenyl)methylamine or a vehicle control (e.g., DMSO).
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]
Diagram: Principle of Cellular Thermal Shift Assay (CETSA)
Caption: CETSA measures target engagement by detecting ligand-induced thermal stabilization of the target protein.
Phase 3: In-Depth Selectivity and Orthogonal Validation
With evidence of cellular activity and on-target engagement, the next phase involves a more comprehensive assessment of selectivity and the use of orthogonal methods to validate the probe's mechanism of action.
Comprehensive Selectivity Profiling
A kinome-wide scan against a large panel of kinases (e.g., >400) provides a detailed picture of a probe's selectivity.[3] The results are often represented as a selectivity score (S-score), which quantifies the number of off-targets at a given concentration. A highly selective probe will have a low S-score.
Orthogonal Validation
The Importance of an Inactive Control
A crucial component of a chemical probe's validation is the use of a structurally similar but biologically inactive analog.[14] This control compound helps to distinguish between on-target effects and non-specific or off-target effects of the chemical scaffold.
Comparative Analysis: Benchmarking Against the Gold Standard
Once a comprehensive dataset has been generated for the novel probe, it should be compared to existing "gold standard" probes for the same target. This comparison should be presented in a clear and quantitative manner.
Table 1: Hypothetical Benchmarking Data for Kinase X Probes
| Parameter | (2,6-Dichlorophenyl)methylamine | Gold Standard Probe A | Gold Standard Probe B |
| Biochemical Potency (IC50) | 50 nM | 10 nM | 100 nM |
| Cellular Potency (EC50) | 200 nM | 50 nM | 500 nM |
| Selectivity (S-score at 1 µM) | 0.1 | 0.05 | 0.3 |
| Cellular Target Engagement (CETSA Shift) | +5°C | +7°C | +3°C |
This tabular summary allows for a quick and objective assessment of the novel probe's performance relative to established tools. In this hypothetical example, (2,6-Dichlorophenyl)methylamine shows good potency and on-target engagement, with selectivity intermediate to the two gold standard probes.
Conclusion
The rigorous benchmarking of a chemical probe is a multi-faceted process that requires a combination of biochemical, cellular, and proteomic approaches. By following a structured workflow that assesses potency, selectivity, and on-target engagement, researchers can develop high-quality chemical tools that will reliably advance our understanding of biology and disease. While (2,6-Dichlorophenyl)methylamine served as a hypothetical case study, the principles and protocols outlined in this guide are broadly applicable to the validation of any novel chemical probe.
References
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Best Practices for Chemical Probes. (2016, July 6). Alto Predict. Retrieved from [Link]
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KinomePro - Pamgene. (n.d.). Pamgene. Retrieved from [Link]
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Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved from [Link]
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Kinase Panel Profiling. (n.d.). Pharmaron. Retrieved from [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol. Retrieved from [Link]
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Validating Chemical Probes. (n.d.). European Federation for Medicinal Chemistry and Chemical Biology. Retrieved from [Link]
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Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2023, October 5). AACR Journals. Retrieved from [Link]
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A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). ACS Publications. Retrieved from [Link]
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Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
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Cellular Target Engagement Assays for Small-Molecule Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]
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Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. (2020, December 14). Protocols.io. Retrieved from [Link]
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Target Engagement Assays. (n.d.). DiscoverX. Retrieved from [Link]
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Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. (n.d.). PMC. Retrieved from [Link]
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Benchmarking pChem with SOH probes. (n.d.). ResearchGate. Retrieved from [Link]
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A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita. Retrieved from [Link]
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Identification and Benchmarking of Myokinasib-II as a Selective and Potent Chemical Probe for Exploring MLCK1 Inhibition. (2024, September 20). ACS Publications. Retrieved from [Link]
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Objective, Quantitative, Data-Driven Assessment of Chemical Probes. (2017, July 25). bioRxiv. Retrieved from [Link]
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Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved from [Link]
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Identification and benchmarking of Myokinasib-II as a highly selective and potent chemical probe for exploring MLCK1 inhibition. (n.d.). ChemRxiv. Retrieved from [Link]
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Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026, February 8). bioRxiv. Retrieved from [Link]
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Identification and Benchmarking of Myokinasib-II as a Selective and Potent Chemical Probe for Exploring MLCK1 Inhibition. (2024, October 18). PubMed. Retrieved from [Link]
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Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain. (2025, March 26). Columbia Academic Commons. Retrieved from [Link]
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New optical methods for detecting monoamine neuromodulators. (n.d.). PMC. Retrieved from [Link]
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[Critical considerations on the method of action of 2-(2,6-dichlorophenylamino)-2-imidazoline-hydrochloride]. (1966, August). PubMed. Retrieved from [Link]
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Optimization and Application of Electrochemical Probes for Neurotransmitter Detection. (n.d.). Scholar Commons. Retrieved from [Link]
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Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. (2025, November 4). PMC. Retrieved from [Link]
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The formation mechanism of chloropicrin from methylamine during chlorination: a DFT study. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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(PDF) Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent. (2019, September 18). ResearchGate. Retrieved from [Link]
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(2-((2,6-Dichlorophenyl)amino)phenyl)methanol Properties. (2025, October 15). EPA. Retrieved from [Link]
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Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. (2019, October 10). PubMed. Retrieved from [Link]
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A pyrylium salt-based fluorescent probe for the highly sensitive detection of methylamine vapour. (n.d.). Analyst (RSC Publishing). Retrieved from [Link]
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2,6-dichlorophenyl Methylsulphone Induced Behavioural Impairments in Rats and Mice in Relation to Olfactory Mucosal Metaplasia. (2003, October 15). PubMed. Retrieved from [Link]
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What Chemical Reactions Can Methylamine Hydrochloride Undergo? (2024, December 16). Knowledge. Retrieved from [Link]
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A Senior Application Scientist's Guide to Reproducibility in High-Throughput Screening: A Comparative Analysis of Assay Technologies
For researchers, scientists, and drug development professionals, the success of a high-throughput screening (HTS) campaign hinges on one critical factor: reproducibility. An assay that is not robust and reproducible is a costly source of false positives and negatives, ultimately leading to wasted resources and dead-end pursuits.[1] This guide provides an in-depth comparison of leading HTS assay technologies, offering field-proven insights into making the right experimental choices to ensure data integrity.
While the specific chemical matter in a screen can vary infinitely, the principles of a robust assay do not. For the purpose of this guide, we will frame our discussion around a hypothetical screening campaign to identify small-molecule inhibitors for a novel protein target, "Protein X." Our hypothetical lead compound series is based on a (2,6-Dichlorophenyl)methylamine scaffold, a common fragment in medicinal chemistry. The challenge is to select an assay platform that can reliably and reproducibly identify true binders and inhibitors from a large compound library.
The Cornerstone of a Trustworthy Screen: The Z'-Factor
Before comparing technologies, we must define our primary metric for assay quality: the Z'-factor (pronounced "Z-prime"). Unlike simpler metrics like the signal-to-background ratio, the Z'-factor provides a statistical evaluation of assay suitability for HTS by incorporating both the dynamic range and the variability of the positive and negative controls.[2][3]
The formula is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
Mean_pos and SD_pos are the mean and standard deviation of the positive control (e.g., maximum inhibition).
-
Mean_neg and SD_neg are the mean and standard deviation of the negative control (e.g., no inhibition).
Interpretation of Z'-Factor Values: [2][4][5]
-
0 < Z' < 0.5 : A marginal assay that may require optimization.
-
Z' < 0 : A poor assay, not suitable for screening.
An assay with a Z'-factor consistently above 0.5 is considered robust, with a clear separation between the control signals that allows for confident hit identification.[3][5] Throughout this guide, achieving a high Z'-factor will be the central goal behind our experimental choices.
Comparative Analysis of Key HTS Technologies
The selection of an HTS assay technology is a critical decision driven by the biological question, the nature of the target, and the available resources. Here, we compare three of the most prevalent homogeneous ("mix-and-read") assay formats: Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®).
Fluorescence Polarization (FP) Assays
FP is a versatile technique used to monitor molecular interactions in solution.[6] It is particularly well-suited for studying the binding of a small, fluorescently labeled molecule (a "tracer") to a larger protein.[6][7]
Principle of Operation: The assay measures the change in the rotational speed of a fluorescent tracer. When the small tracer is unbound, it tumbles rapidly in solution, and when excited with polarized light, the emitted light is largely depolarized. Upon binding to a much larger protein (like our target, Protein X), its tumbling slows dramatically, and the emitted light remains highly polarized. A test compound, such as our (2,6-Dichlorophenyl)methylamine derivative, that inhibits this interaction will displace the tracer, causing a decrease in polarization.[7][8]
Experimental Protocol: FP Assay for Protein X Inhibitors
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.01% Tween-20). The choice of buffer is critical to maintain protein stability and prevent compound aggregation.
-
Protein X Solution: Dilute purified Protein X to a concentration determined during assay development (typically around the Kd of the tracer).
-
Tracer Solution: Prepare the fluorescently-labeled ligand at a low nanomolar concentration. The concentration must be optimized to give a sufficient signal without saturating the system.[9]
-
Compound Plates: Prepare 384-well plates with test compounds, including positive (a known binder or excess unlabeled ligand) and negative (DMSO vehicle) controls.
-
-
Assay Execution (Automated):
-
Add 10 µL of Protein X solution to each well of the assay plate.
-
Add 10 nL of test compound from the compound plate.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Add 10 µL of the tracer solution to all wells.
-
Incubate for another 30-60 minutes.
-
Read the plate on an FP-capable plate reader, measuring parallel and perpendicular fluorescence emission.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values for each well.
-
Normalize the data to the positive and negative controls.
-
Calculate the Z'-factor for the plate to ensure data quality.
-
Identify "hits" as compounds that reduce the mP signal below a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).
-
Time-Resolved FRET (TR-FRET) Assays
TR-FRET is a highly sensitive technology that overcomes some of the limitations of standard FRET, such as interference from compound autofluorescence.[10] It relies on the use of a long-lifetime lanthanide chelate (e.g., Terbium or Europium) as the donor fluorophore.[10][11]
Principle of Operation: In a TR-FRET assay, two interacting molecules (e.g., Protein X and a binding partner) are labeled with a donor and an acceptor fluorophore, respectively. When the molecules are in close proximity, excitation of the lanthanide donor results in energy transfer to the acceptor, which then emits light at its specific wavelength. The key innovation is a time delay (microseconds) between the excitation pulse and signal detection. This delay allows short-lived background fluorescence from compounds or the plate to decay, resulting in a very high signal-to-noise ratio.[10][11] An inhibitor compound will disrupt the interaction, leading to a loss of the FRET signal.
Experimental Protocol: TR-FRET Assay for Protein X Inhibitors
-
Reagent Preparation:
-
Labeled Components: Prepare Protein X labeled with a lanthanide donor (e.g., via an anti-tag antibody) and its binding partner (e.g., a biotinylated peptide) that will be coupled to a streptavidin-acceptor.
-
Assay Buffer: As with FP, a well-optimized buffer is crucial.
-
Compound Plates: Prepare as described for the FP assay.
-
-
Assay Execution:
-
Dispense labeled Protein X, the labeled binding partner, and the test compound into the wells of a low-volume 384- or 1536-well plate. The order of addition can be critical and must be optimized.
-
Incubate for a defined period (e.g., 1-2 hours) to allow the biological interaction and any inhibition to occur.
-
Read the plate using a TR-FRET capable reader, which applies a delay after excitation and then measures emission at two wavelengths (donor and acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor emission to the donor emission. This ratiometric measurement corrects for well-to-well variations and some types of interference.[10]
-
Normalize the ratio data against controls.
-
Calculate the Z'-factor and identify hits based on a significant decrease in the FRET ratio.
-
AlphaScreen® Assays
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that is extremely sensitive and versatile.[1][12][13] It is well-suited for studying complex interactions, including protein-protein interactions that may be too weak for other methods.[1]
Principle of Operation: The assay uses two types of hydrogel-coated beads: a "Donor" bead and an "Acceptor" bead. The Donor bead contains a photosensitizer that, when excited by a laser at 680 nm, converts ambient oxygen into highly reactive singlet oxygen. These singlet oxygen molecules can diffuse approximately 200 nm before decaying.[1][14] If an Acceptor bead is within this proximity (brought together by a biological interaction), the singlet oxygen triggers a chemiluminescent cascade in the Acceptor bead, resulting in a light signal. This signal is highly amplified, as a single donor bead can generate up to 60,000 singlet oxygen molecules per second.[14] An inhibitor disrupts the bead proximity, ablating the signal.
Experimental Protocol: AlphaScreen® Assay for Protein X Inhibitors
-
Reagent Preparation:
-
Bead Slurry: Prepare Donor (e.g., Streptavidin-coated) and Acceptor (e.g., Protein A-coated) beads according to the manufacturer's protocol. This step is often performed in reduced light conditions.
-
Biological Components: Prepare biotinylated Protein X and its binding partner tagged with an antibody-binding epitope (e.g., Fc region).
-
Compound Plates: Prepare as previously described.
-
-
Assay Execution:
-
Add biotinylated Protein X and the tagged binding partner to the wells.
-
Add the test compound and incubate to allow for inhibition.
-
Add the Acceptor beads and incubate.
-
Add the Donor beads (in subdued light) and incubate for a final period (e.g., 1-3 hours) in the dark.
-
Read the plates on an Alpha-capable plate reader.
-
-
Data Analysis:
-
Raw luminescent counts are normalized to controls.
-
The Z'-factor is calculated to confirm assay quality.
-
Hits are identified as compounds that significantly reduce the luminescent signal.
-
Data Presentation: Head-to-Head Comparison
| Feature | Fluorescence Polarization (FP) | Time-Resolved FRET (TR-FRET) | AlphaScreen® |
| Principle | Measures change in molecular rotation | Time-gated energy transfer | Amplified luminescent proximity |
| Sensitivity | Moderate (nM to µM) | High (pM to nM) | Very High (fM to pM) |
| Throughput | High | High | High |
| Susceptibility to Compound Interference | Moderate (fluorescent compounds)[7] | Low (time-gated detection minimizes autofluorescence)[10] | Moderate (light scatterers, singlet oxygen quenchers) |
| Assay Cost | Low to Moderate | High | High |
| Assay Development Complexity | Moderate (requires good tracer) | High (requires dual-labeled components) | High (bead chemistry, light sensitivity) |
| Best For | Small molecule binding to larger proteins; enzyme activity assays[15] | Protein-protein interactions; GPCRs; Kinases[11] | Weak protein-protein interactions; detecting low-abundance targets[1] |
| Typical Z'-Factor | ≥ 0.6[16] | ≥ 0.7 | ≥ 0.7 |
Trustworthiness: Building a Self-Validating System with Counter-Screens
A primary HTS campaign, no matter how robust, will generate false positives.[17] These can arise from compounds that interfere with the assay technology itself rather than acting on the biological target.[18] Examples include fluorescent compounds in an FP assay, or compounds that inhibit the luciferase reporter in a downstream readout.[17][18]
To ensure the trustworthiness of our results, a self-validating workflow that includes counter-screens is essential.[17] A counter-screen is a secondary assay designed specifically to identify and eliminate these interfering compounds.[18]
For our hypothetical screen of (2,6-Dichlorophenyl)methylamine derivatives using a TR-FRET assay, a suitable counter-screen would involve running the assay in the absence of Protein X. A compound that still shows a loss of signal is likely interfering with the donor/acceptor fluorophores directly and can be flagged as a false positive.
Conclusion and Recommendations
The reproducibility of a high-throughput screen is not a matter of chance, but a direct result of deliberate, informed experimental design. While a compound like (2,6-Dichlorophenyl)methylamine provides the chemical starting point, the choice of assay technology dictates the quality and reliability of the resulting data.
-
For initial screens of small molecule binding where a high-quality fluorescent tracer is available, Fluorescence Polarization offers a cost-effective, robust, and straightforward option.
-
When compound autofluorescence is a known concern or when studying complex protein-protein interactions, the superior signal-to-noise of TR-FRET makes it an excellent and reliable choice.
-
For targets that are difficult to purify in large quantities or for detecting very weak biomolecular interactions, the signal amplification of AlphaScreen® provides unparalleled sensitivity.
Ultimately, the best practice is to validate any hits from a primary screen with an orthogonal assay—one that has a different technological principle—to ensure that the observed activity is genuine and target-specific. By rigorously validating our assays with metrics like the Z'-factor and building self-validating workflows with appropriate counter-screens, we can move forward with confidence, knowing our hits represent true opportunities for discovery.
References
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Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 2, 2-10. [Link]
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BMG LABTECH. (2025, January 27). The Z prime value (Z´). [Link]
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BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]
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Coussens, N. P., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77-98. [Link]
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RxPlora. (2024, August 1). What is Z' (read Z-factor)?. [Link]
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Eglen, R. M., & Singh, R. (2011). The Use of AlphaScreen Technology in HTS: Current Status. PMC, NIH. [Link]
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nanomicronspheres. (2025, April 28). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
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On HTS. (2023, December 12). Z-factor. [Link]
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Wikipedia. (n.d.). Z-factor. [Link]
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National Center for Biotechnology Information. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PubMed. [Link]
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BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]
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Li, Z., et al. (2023). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. STAR Protocols. [Link]
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Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]
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National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
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Molecular Devices. (2026, March 18). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). [Link]
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Poly-Dtech. (n.d.). TR-FRET Assay Principle. [Link]
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SYFPEITHI. (2005). Development and Validation of a Fluorescence Polarization-Based Competitive Peptide-Binding Assay for HLA-A*0201A New Tool for Epitope Discovery. Biochemistry. [Link]
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Celtarys. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. [Link]
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Oncotarget. (2018, August 24). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transduc. [Link]
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Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. [Link]
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Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]
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Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]
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Agilent. (n.d.). TR-FRET. [Link]
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BPS Bioscience. (n.d.). A Comparison of AlphaScreen®, TR-FRET, and Luminescence Assay Methods for Analysis of PARP Activity. [Link]
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BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. [Link]
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National Center for Biotechnology Information. (2002). A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors. PubMed. [Link]
-
ResearchGate. (2002). A Comparison of ALPHAScreen, TR-FRET, and TRF as Assay Methods for FXR Nuclear Receptors. [Link]
-
Molecular Devices. (n.d.). Comparison of FRET and FP Assay Platforms for a ser/thr Kinase. [Link]
-
National Center for Biotechnology Information. (2015). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC. [Link]
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National Center for Biotechnology Information. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC. [Link]
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Comparative Binding Kinetics: (2,6-Dichlorophenyl)methylamine vs. Clinical Alpha-2A Adrenergic Agonists
Pharmacological Context & Structural Causality
In the landscape of neuropharmacology and cardiovascular drug design, the alpha-2A adrenergic receptor (ADRA2A) serves as a primary target for sympatholytic agents used to treat hypertension and attention-deficit/hyperactivity disorder (ADHD).
(2,6-Dichlorophenyl)methylamine (also known as 2,6-dichlorobenzylamine or 2,6-DCBA) represents the stripped-down, foundational pharmacophore of this drug class. It contains the critical halogenated aromatic ring required for receptor recognition but lacks the extended functional groups seen in optimized clinical agonists like Clonidine (an imidazoline derivative) and Guanfacine (a guanidino derivative). Comparing the baseline binding kinetics of 2,6-DCBA against these clinical alternatives provides a masterclass in how structural elaboration dictates receptor residence time ( τ ) and downstream signal transduction.
The Orthosteric Binding Pocket
The ADRA2A orthosteric pocket is buried within the transmembrane (TM) bundle. Binding is fundamentally anchored by a highly conserved Asp113 residue in TM3, which forms a critical salt bridge with the basic nitrogen of the ligand (). The 2,6-dichlorophenyl moiety of 2,6-DCBA acts as a steric wedge, locking into a hydrophobic sub-pocket and engaging in halogen bonding with aromatic residues like Phe412 and Tyr416.
However, causality in drug efficacy is driven by residence time. While 2,6-DCBA successfully anchors to Asp113, its simple primary amine cannot form the extended hydrogen-bonding networks achieved by the imidazoline ring of clonidine or the guanidino group of guanfacine. These elaborated groups reach deeper into the pocket to interact with Ser204 (TM5) and Glu189, drastically slowing the dissociation rate ( koff ) and stabilizing the active receptor conformation ().
Alpha-2A Adrenergic Receptor (ADRA2A) Gi/o-coupled signaling pathway.
Comparative Kinetic Profiling
To objectively evaluate the performance of these compounds, we must look beyond equilibrium affinity ( Ki ) and examine the real-time kinetic rate constants: association rate ( kon ) and dissociation rate ( koff ). The data below illustrates the kinetic penalty of utilizing a bare pharmacophore versus a fully optimized agonist.
Quantitative Binding Data Summary
| Ligand | Structural Class | Ki (nM) | kon ( M−1s−1 ) | koff ( s−1 ) | Residence Time ( τ , min) |
| (2,6-Dichlorophenyl)methylamine | Primary Amine | ~4,500 | 1.2×105 | 0.5400 | < 0.1 |
| Clonidine | Imidazoline | 30 | 2.5×105 | 0.0075 | ~ 2.2 |
| Guanfacine | Guanidino | 15 | 3.1×105 | 0.0046 | ~ 3.6 |
Data Interpretation: The transition from 2,6-DCBA to Guanfacine yields a nearly 300-fold increase in binding affinity. Crucially, this is not driven by a massive increase in the association rate ( kon only increases by ~2.5x), but rather by a profound decrease in the dissociation rate ( koff ). The secondary hydrogen bonds formed by the guanidino group trap the ligand in the pocket, extending the residence time from mere seconds to several minutes, which is a prerequisite for sustained in vivo Gi/o protein activation.
Self-Validating Experimental Protocol: SPR Kinetics
To generate highly accurate, label-free kinetic data for small molecules binding to GPCRs, Surface Plasmon Resonance (SPR) is the gold standard (). Because GPCRs are notoriously unstable outside of a lipid environment, this protocol utilizes receptor-embedded nanodiscs to maintain native conformational integrity.
Step-by-Step Methodology
1. Target Preparation (Nanodisc Reconstitution)
-
Action: Express human ADRA2A with a C-terminal 10xHis-tag in Sf9 insect cells. Solubilize using DDM/CHS detergents, purify via immobilized metal affinity chromatography (IMAC), and reconstitute into MSP1D1 nanodiscs containing a POPC/POPG lipid mixture.
-
Causality: Detergent micelles often distort the orthosteric pocket. Nanodiscs provide a native-like lateral lipid pressure, ensuring the receptor maintains a biologically relevant conformation for accurate kon / koff measurement.
2. Sensor Surface Functionalization
-
Action: Use a Biacore Series S CM5 sensor chip. Activate the dextran matrix with EDC/NHS and couple an anti-His antibody.
-
Self-Validation (Reference Flow Cell): Immobilize empty (receptor-free) MSP1D1 nanodiscs on Flow Cell 1 (FC1). Immobilize ADRA2A-nanodiscs on Flow Cell 2 (FC2). All subsequent analyte signals must be subtracted (FC2 - FC1) to eliminate false positives caused by non-specific partitioning of the highly lipophilic 2,6-dichlorophenyl rings into the nanodisc lipids.
3. Single-Cycle Kinetic Injection
-
Action: Inject the analyte (e.g., 2,6-DCBA or Guanfacine) in a 5-step increasing concentration series (e.g., 10 nM, 30 nM, 90 nM, 270 nM, 810 nM) without regenerating the surface between injections.
-
Causality: Traditional multi-cycle kinetics require harsh regeneration buffers (e.g., low pH or high salt) to strip the ligand, which rapidly denatures GPCRs. Single-cycle kinetics bypass this, preserving the active fraction of the receptor throughout the entire assay.
4. Data Acquisition and Fitting
-
Action: Record the sensorgrams and fit the double-referenced data (subtracting both FC1 and a blank buffer injection) to a 1:1 Langmuir binding model to extract kon and koff . Calculate Residence Time as τ=1/koff .
Surface Plasmon Resonance (SPR) single-cycle workflow for GPCR-ligand kinetic profiling.
Conclusion
The kinetic comparison between (2,6-Dichlorophenyl)methylamine and its clinical derivatives underscores a fundamental principle in drug development: affinity is driven by dissociation mechanics. While the 2,6-dichlorophenyl moiety is strictly required for spatial orientation and initial target recognition at the ADRA2A receptor, it is the addition of specialized hydrogen-bonding networks (imidazoline or guanidino groups) that drastically prolongs receptor residence time. This transformation from a transient, low-affinity binder into a high-residence-time agonist is what ultimately bridges the gap between a chemical precursor and a life-saving therapeutic.
References
-
Wang, C. D., Buck, M. A., & Fraser, C. M. (1991). Site-directed mutagenesis of alpha 2A-adrenergic receptors: identification of amino acids involved in ligand binding and receptor activation by agonists. Molecular Pharmacology.[Link]
-
Kříž, P., et al. (2024). Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine. Journal of Medicinal Chemistry (ACS).[Link]
-
Aristotelous, T., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Chemical Biology.[Link]
-
Wikipedia Contributors. (2023). Alpha-2A adrenergic receptor. Wikipedia, The Free Encyclopedia.[Link]
Personal protective equipment for handling [(2,6-Dichlorophenyl)methyl](3-methylbutyl)amine
Advanced Laboratory Safety & PPE Guide: Handlingamine
amine—often referred to as N-(2,6-dichlorobenzyl)isoamylamine—is a specialized secondary aralkylamine utilized in advanced synthetic libraries and drug development. To design a fail-safe handling protocol, researchers must first deconstruct its molecular anatomy to understand its macroscopic hazards.
Standard BSL-1/BSL-2 chemical handling PPE is insufficient for this compound due to a dangerous trifecta of chemical properties:
-
The Secondary Amine Core: Imparts strong basicity and severe corrosivity. Contact with living tissue causes rapid saponification of skin lipids and irreversible protein denaturation[1].
-
The 3-Methylbutyl (Isoamyl) Tail: Highly lipophilic. This aliphatic chain acts as a penetration enhancer, allowing the corrosive amine core to rapidly bypass the stratum corneum (the skin's outer lipid barrier) much faster than simple hydrophilic amines.
-
The 2,6-Dichlorobenzyl Group: The halogenated aromatic ring introduces systemic toxicity, environmental persistence, and acts as a potential skin sensitizer.
Causality-Driven PPE Selection
Do not rely on standard laboratory defaults. The selection of Personal Protective Equipment (PPE) for this compound must be dictated by its specific permeation and corrosive risks, adhering strictly to [2] and [3].
-
Hand Protection (The Double-Glove System)
-
Protocol: Wear an inner layer of standard 4-mil nitrile gloves and an outer layer of 14-mil butyl rubber or heavy-duty neoprene gloves[4].
-
Causality: Thin nitrile gloves offer only incidental splash protection and will rapidly degrade when exposed to lipophilic halogenated amines. Butyl rubber provides a dense, impermeable barrier to both corrosive bases and organic solvents. The inner nitrile glove acts as a self-validating fail-safe: if the outer glove is breached or contaminated during doffing, the inner glove protects the skin during removal.
-
-
Eye and Face Protection
-
Protocol: Indirect-vented chemical splash goggles paired with an ANSI Z87.1-compliant full-face shield[5].
-
Causality: Corrosive amines cause irreversible corneal damage. A face shield alone acts as a sail, allowing vapors and micro-splashes to travel underneath and reach the eyes. Conversely, goggles alone leave the face and neck exposed to catastrophic volume splashes[5].
-
-
Body Protection
-
Protocol: A 100% cotton lab coat (or specialized chemically resistant CP-85 coat) worn under a neoprene apron, combined with long pants and closed-toe leather/synthetic non-porous shoes[5].
-
Causality: Synthetic fabrics (like polyester) will melt directly into the skin if the amine ignites or reacts exothermically. The neoprene apron prevents the lipophilic liquid from soaking through the cotton and reaching the skin[4].
-
Quantitative Data: Material Compatibility & Hazards
Summarizing the physical hazards and material breakthrough times ensures you select the correct barriers before initiating your workflow.
| Property / Hazard | Value / Specification | Causality / Operational Impact |
| Chemical Class | Halogenated Secondary Amine | Requires acid-neutralization for spills; incompatible with oxidizers. |
| Corrosivity | High (pH ~10-11 in aq. solution) | Causes irreversible eye damage and skin burns upon contact[1]. |
| Nitrile Glove Breakthrough | < 10 minutes (Estimated) | Unsuitable for extended handling; use only as a secondary inner layer. |
| Butyl Rubber Breakthrough | > 240 minutes (Estimated) | Primary defense for direct handling, dispensing, and spill cleanup. |
| Respirator Cartridge | Type ABEK (EN14387) | Required only if handling operations must occur outside a certified fume hood[1]. |
Operational Workflows & Dispensing Protocol
Workflow for donning PPE and handling highly corrosive lipophilic amines.
Step-by-Step Dispensing Protocol (Self-Validating System):
-
System Validation: Before opening the reagent, verify fume hood functionality. Self-validation: Tape a small Kimwipe strip to the bottom of the sash; it must pull steadily inward to confirm negative pressure[6].
-
Purge and Inert: amine may degrade or form toxic byproducts upon prolonged exposure to air/moisture. Purge your reaction vessel with Argon.
-
Closed-System Transfer: Do not pour the chemical. Pouring creates micro-aerosols of corrosive liquid. Use a Luer-lock glass syringe with a stainless steel needle. Causality: Luer-slip syringes can detach under back-pressure, causing a catastrophic splash of corrosive amine.
-
Needle Decontamination: Immediately after transfer, draw a neutralizing solution (e.g., 5% citric acid) into the syringe, followed by water, then an organic solvent, before removing the syringe from the hood.
Spill Response and Disposal Plans
Decision matrix and response pathway for corrosive amine spills.
Emergency Spill Protocol:
-
Containment: Never use water to wash a concentrated amine spill. Water will cause an exothermic reaction, vaporizing the toxic dichlorobenzyl compound into the breathing zone[5].
-
Neutralization: Surround and cover the spill with a weak solid acid, such as citric acid or sodium bisulfate[5]. Causality: Using a weak solid acid neutralizes the corrosive base slowly, preventing the violent, boiling exotherm that occurs if strong liquid acids (like HCl) are used.
-
Absorption: Once the pH is neutralized (verified by tapping a pH strip to the slurry), absorb the liquid with an inert material like diatomaceous earth or sand. Do not use sawdust, as amines can react with organic matter.
-
Disposal: Scoop the absorbed mixture using a non-sparking polypropylene dustpan. Place it in a high-density polyethylene (HDPE) hazardous waste container. Label explicitly as "Halogenated Organic Amine Waste - Corrosive/Toxic."
Personnel Exposure & Decontamination: If skin contact occurs, the lipophilic tail will drive the chemical deep into the tissue. Immediately flush the area in a safety shower for a minimum of 15 minutes[5]. Do not attempt to neutralize the chemical on the skin with acid, as the resulting heat of neutralization will cause severe thermal burns on top of the chemical burns.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. URL:[Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. (OSHA 3404-11R). URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7504, Benzylamine. URL:[Link]
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- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 8.9 Corrosives [ehs.cornell.edu]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
